Boc-D-Phe(4-Cl)-OH
Description
The exact mass of the compound Boc-4-chloro-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETBOAZCLSJOBQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427030 | |
| Record name | Boc-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57292-44-1 | |
| Record name | N-(tert-Butoxycarbonyl)-D-4-chlorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57292-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Phenylalanine, 4-chloro-N-[(1,1-dimethylethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-D-Phe(4-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-D-4-chlorophenylalanine, commonly referred to as Boc-D-Phe(4-Cl)-OH. This compound is a valuable building block in peptide synthesis and drug discovery, offering unique characteristics due to the presence of both the Boc protecting group and the chlorine substituent on the phenyl ring. This document compiles available data on its physicochemical properties, outlines relevant experimental methodologies, and provides visualizations to aid in its application.
Core Chemical Properties
This compound is a white to off-white solid, chiral amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the α-amino functionality, preventing unwanted side reactions during peptide synthesis and enhancing its solubility in organic solvents. The 4-chloro substituent on the phenyl ring can influence the electronic and steric properties of the amino acid, potentially impacting the biological activity and conformational preferences of peptides incorporating this residue.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₈ClNO₄ | [1][2][3] |
| Molecular Weight | 299.75 g/mol | [1][2][3] |
| CAS Number | 57292-44-1 | [1][2][3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 110-112 °C | [1] |
| Optical Rotation | [α]²⁰/D = -26 ± 1° (c=1.16 in EtOH) | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
The following sections detail generalized experimental procedures relevant to the synthesis, purification, and application of this compound. These protocols are based on standard laboratory practices for similar compounds and may require optimization for specific experimental conditions.
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group of 4-chloro-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
4-chloro-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl) or Citric acid solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-D-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent (like dioxane or THF) and water containing a base such as triethylamine.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 2-3 using a cold, dilute acid solution (e.g., HCl or citric acid).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate-hexane mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is a standard building block for Boc-chemistry based solid-phase peptide synthesis. The following is a general cycle for the incorporation of this amino acid into a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free amino group
-
This compound
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP), or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU).
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc deprotection if using a mixed strategy)
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the resin in DCM or DMF.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the N-terminal Boc protecting group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of a hindered base, such as DIPEA in DMF.
-
Washing: Wash the resin again with DMF.
-
Coupling:
-
Pre-activate this compound by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours), with agitation.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.
Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and a simplified workflow for its use in solid-phase peptide synthesis.
Spectroscopic Data (Reference)
Expected Spectral Features for this compound:
-
¹H NMR: The spectrum is expected to be similar to that of Boc-D-Phe-OH, with the key difference being the pattern of the aromatic protons. The para-substitution with chlorine will result in a characteristic AA'BB' system (two doublets) in the aromatic region (typically around 7.0-7.3 ppm). Other expected signals include a singlet for the Boc group's t-butyl protons (~1.4 ppm), multiplets for the α- and β-protons of the amino acid backbone, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon spectrum will also be similar to the non-chlorinated analog. The presence of chlorine will cause a downfield shift of the aromatic carbon to which it is attached (C4) and will also influence the chemical shifts of the other aromatic carbons.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This will result in two peaks for the molecular ion, separated by two mass units.
This guide provides a foundational understanding of the chemical properties and handling of this compound for its application in research and development. For critical applications, it is recommended to perform in-house characterization to confirm the identity and purity of the material.
References
Boc-D-Phe(4-Cl)-OH CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-tert-Butoxycarbonyl-D-4-chlorophenylalanine (Boc-D-Phe(4-Cl)-OH), a critical unnatural amino acid derivative used in the development of peptide-based therapeutics. This document covers its core physicochemical properties, detailed experimental protocols for its synthesis and incorporation into peptides, and its application in antagonizing the Luteinizing Hormone-Releasing Hormone (LHRH) signaling pathway.
Core Compound Data: this compound
The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in chemical synthesis.
| Property | Value | Citations |
| CAS Number | 57292-44-1 | [1] |
| Molecular Weight | 299.75 g/mol | [1] |
| Molecular Formula | C₁₄H₁₈ClNO₄ | |
| Synonyms | Boc-4-chloro-D-phenylalanine, Boc-D-p-chlorophenylalanine | [1] |
| Appearance | White to off-white solid | |
| Melting Point | ~110 °C | [1] |
| Optical Activity | [α]20/D −26±2°, c = 1% in ethyl acetate | [1] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months) | |
| Solubility | Soluble in DMSO, DCM, DMF, NMP, and other common organic solvents |
Application in Drug Development: LHRH Antagonists
This compound is a key building block in the solid-phase peptide synthesis (SPPS) of potent antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The incorporation of the D-4-chlorophenylalanine residue at position 2 of the native LHRH decapeptide sequence is a well-established strategy to enhance enzymatic stability and receptor binding affinity, leading to potent antagonistic activity.[2][3][4]
These antagonists, such as Cetrorelix, work by competitively blocking the LHRH receptor in the pituitary gland.[4] This immediate inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of testosterone and estrogen. This mechanism of action is crucial in the treatment of hormone-dependent cancers, such as prostate and breast cancer, and in assisted reproduction technologies.[4]
LHRH/GnRH Signaling Pathway
The LHRH receptor is a G-protein coupled receptor (GPCR). Upon binding of the native LHRH, the receptor activates a signaling cascade involving Gαq/11, leading to the stimulation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC). This cascade culminates in the synthesis and release of LH and FSH. LHRH antagonists containing D-Phe(4-Cl) block the initial receptor binding step, thereby inhibiting the entire downstream pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is a standard method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[5]
Materials:
-
D-4-chlorophenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Sodium hydroxide (NaOH) solution (1N)
-
Potassium hydrogen sulfate (KHSO₄) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane or Pentane
Procedure:
-
Dissolution: Dissolve D-4-chlorophenylalanine in a 1:1 mixture of dioxane and water. Add 1 equivalent of 1N NaOH solution to create a basic environment (pH ~12-12.5).
-
Boc Protection: Add a slight excess (e.g., 1.05-1.1 equivalents) of di-tert-butyl dicarbonate to the stirred solution. The reaction is typically exothermic initially and is then stirred at room temperature. The reaction progress can be monitored by TLC.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath (0-5°C). Carefully acidify the solution to pH 1-1.5 by adding a cold aqueous solution of potassium hydrogen sulfate. This step will be accompanied by the evolution of CO₂ gas.
-
Extraction: Extract the acidified mixture with several portions of ethyl acetate or diethyl ether.
-
Washing and Drying: Combine the organic layers and wash them twice with water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, and then filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 30°C. The remaining oil or solid is the crude product.
-
Crystallization: Triturate the crude product with hexane or pentane. Allow the mixture to stand, promoting crystallization. Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum to yield pure this compound.[5]
Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) of an LHRH Antagonist
This section outlines a generalized workflow for the manual solid-phase synthesis of a peptide antagonist, such as [Ac-D-Nal(2)¹, D-Phe(4Cl)² , D-Pal(3)³, D-Cit⁶, D-Ala¹⁰]-LHRH (Cetrorelix), using the Boc/Bzl strategy.[4][6][7]
Materials:
-
MBHA or BHA resin
-
Boc-protected amino acids (including this compound) with appropriate side-chain protection (e.g., Bzl-based groups)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC)
-
Anhydrous Hydrogen Fluoride (HF) for final cleavage (Caution: Extremely hazardous)
-
Scavengers (e.g., anisole, p-cresol)
Workflow: The synthesis consists of repeated cycles of deprotection, neutralization, and coupling for each amino acid in the sequence, starting from the C-terminus.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Research Portal [scholarship.miami.edu]
- 3. Synthesis and biological activity of LH-RH antagonists modified in position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and biological evaluation of antagonists of growth hormone-releasing hormone with high and protracted in vivo activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Synthesis and Purification of Boc-D-Phe(4-Cl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-tert-Butoxycarbonyl-D-4-chlorophenylalanine (Boc-D-Phe(4-Cl)-OH), a crucial building block in peptide synthesis and pharmaceutical research.[1] The presence of the Boc protecting group enhances stability and solubility, while the 4-chloro substitution on the phenyl ring facilitates specific biological interactions, making it a valuable component in the development of targeted therapeutics.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the workflow.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the protection of the α-amino group of D-4-chlorophenylalanine. The most common and efficient method employs di-tert-butyl dicarbonate (Boc₂O) as the protecting agent in the presence of a base. This reaction, known as Boc protection, is a well-established procedure in peptide chemistry.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the Boc protection of amino acids.
Materials and Reagents:
-
D-4-chlorophenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water (deionized)
-
Pentane
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve D-4-chlorophenylalanine (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in water. Add tert-butanol to the mixture.
-
Reaction: To the stirred solution, add di-tert-butyl dicarbonate (1.0 eq) dropwise. The reaction is typically exothermic. Allow the reaction to stir overnight at room temperature to ensure completion.
-
Work-up:
-
Extract the reaction mixture with pentane to remove unreacted Boc₂O.
-
Carefully acidify the aqueous layer to a pH of 1-2 using a cold aqueous solution of potassium hydrogen sulfate. This step should be performed in an ice bath to control the exothermic reaction and evolution of carbon dioxide.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
-
Isolation:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification of this compound
The crude product is typically a white solid or a pale oil that can be purified by crystallization.
Procedure:
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate.
-
Precipitation: Slowly add a non-polar solvent, like hexane or petroleum ether, until the solution becomes turbid.
-
Cooling: Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate complete crystallization.
-
Filtration: Collect the crystalline solid by filtration, wash with cold pentane, and dry under vacuum to a constant weight.[2]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₈ClNO₄ | [3] |
| Molecular Weight | 299.75 g/mol | [4] |
| CAS Number | 57292-44-1 | [3] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | ~110 °C | [6] |
| Optical Activity | [α]²⁰/D ~ -24° (c=1, EtOH) | [6] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO), sparingly soluble in water. | [4][5] |
Table 1: Physicochemical Properties of this compound
| Parameter | Typical Value | Notes |
| Reaction Time | 12-24 hours | Monitored by TLC until disappearance of the starting amino acid. |
| Reaction Temperature | Room Temperature | An initial exothermic reaction may be observed. |
| Yield | 75-90% | Dependent on the scale of the reaction and purity of reagents. |
| Purity (Post-Crystallization) | >98% | Typically assessed by HPLC and/or NMR spectroscopy. |
Table 2: Synthesis and Purification Data
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Chemical Transformation
The diagram below shows the chemical transformation of D-4-chlorophenylalanine to this compound.
Caption: Boc protection of D-4-chlorophenylalanine.
Note: The structure images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.
Conclusion
The synthesis and purification of this compound via Boc protection is a robust and high-yielding process. The detailed protocols and data presented in this guide provide researchers and drug development professionals with the necessary information to confidently produce this key building block for advanced peptide synthesis and pharmaceutical applications. Adherence to the described procedures will ensure the acquisition of high-purity material, which is critical for the successful outcome of subsequent research and development activities.
References
Applications of 4-Chlorophenylalanine in Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenylalanine (4-CP), a non-proteinogenic amino acid, has emerged as a valuable tool in peptide research and drug development. Its unique electronic and steric properties, arising from the presence of a chlorine atom on the phenyl ring, allow for the fine-tuning of peptide structure, stability, and biological activity. This technical guide provides an in-depth overview of the applications of 4-CP in peptide research, with a focus on its incorporation into peptide structures, the resulting effects on function, and its use as a probe in studying molecular interactions.
Core Applications of 4-Chlorophenylalanine in Peptide Science
The primary applications of 4-chlorophenylalanine in peptide research can be broadly categorized as follows:
-
As a Tryptophan Hydroxylase Inhibitor: 4-CP is a well-established irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT)[1][2]. This property is extensively utilized in neurobiological and pharmacological studies to deplete serotonin levels and investigate the role of the serotonergic system in various physiological and pathological processes. While this application does not involve the incorporation of 4-CP into a peptide sequence, it often provides the context for studies involving peptide hormones and neurotransmitters that are modulated by serotonin.
-
As an Unnatural Amino Acid in Peptide Synthesis: The incorporation of 4-CP into peptide sequences as a substitute for natural amino acids, particularly phenylalanine, allows for the modification of peptide properties. This approach is instrumental in:
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing phenylalanine with 4-CP, researchers can probe the importance of the phenyl ring's electronic properties for biological activity.
-
Enhancing Metabolic Stability: The presence of the chlorine atom can increase resistance to enzymatic degradation, thereby prolonging the half-life of peptide-based therapeutics.
-
Modulating Receptor Binding and Selectivity: The altered electronic and conformational properties of the 4-chlorophenyl group can influence the binding affinity and selectivity of a peptide for its target receptor.
-
Probing Peptide-Protein Interactions: The unique spectroscopic signature of the chlorine atom can be utilized in techniques like NMR to study the conformation and binding of peptides to their protein targets.
-
Data on the Effects of 4-Chlorophenylalanine Substitution in Peptides
The substitution of natural amino acids with 4-chlorophenylalanine can lead to significant changes in the biological activity of peptides. The following table summarizes quantitative data from studies where 4-CP has been incorporated into peptide sequences.
| Peptide/Analog | Target | Assay | Key Finding | Quantitative Data | Reference |
| cyclo(-Phe(4-Cl)¹-Oxz²-d-Val³-Thz⁴-Ile⁵-Oxz⁶-d-Val⁷-Thz⁸-) | N/A (Conformational Study) | NMR Spectroscopy | Electron-withdrawing 4-Cl substituent influences peptide folding equilibrium. | ΔG°₂₉₈ K = -0.39 kJ mol⁻¹ (deviation from predicted) | [3] |
Note: The available quantitative data specifically demonstrating the impact of 4-CP substitution on binding affinities (e.g., IC50, Ki) in the context of peptide research is limited in the public domain. The provided data focuses on conformational changes.
Experimental Protocols
Incorporation of 4-Chlorophenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common method for synthesizing peptides containing 4-chlorophenylalanine is Solid-Phase Peptide Synthesis (SPPS). Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies can be employed.
Materials:
-
Fmoc-L-4-chlorophenylalanine or Boc-L-4-chlorophenylalanine
-
Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Deprotection reagents (e.g., 20% piperidine in DMF for Fmoc; TFA for Boc)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
-
Mass spectrometer for characterization
General Fmoc-SPPS Protocol for 4-CP Incorporation:
-
Resin Swelling: Swell the chosen resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling of Fmoc-L-4-chlorophenylalanine:
-
Dissolve Fmoc-L-4-chlorophenylalanine (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Visualization of Experimental Workflows and Logical Relationships
DOT Language Scripts for Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 4-chlorophenylalanine.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study using 4-chlorophenylalanine.
Conclusion
4-Chlorophenylalanine serves as a versatile tool in peptide research, primarily through its well-established role as a serotonin synthesis inhibitor and its utility as an unnatural amino acid for modifying peptide properties. The incorporation of 4-CP into peptide backbones via solid-phase peptide synthesis allows for detailed structure-activity relationship studies, enhancement of metabolic stability, and modulation of receptor interactions. While detailed quantitative data on the effects of 4-CP substitution remains somewhat specialized, the established synthetic methodologies provide a robust framework for researchers to explore its potential in designing novel peptide-based therapeutics and molecular probes. Future research will likely expand the reported applications and provide a deeper understanding of how this unique amino acid can be leveraged to create peptides with tailored biological functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity [mdpi.com]
- 3. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Boc-D-Phe(4-Cl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for Boc-D-Phe(4-Cl)-OH, a phenylalanine derivative commonly used in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.
Core Safety & Handling Data
A comprehensive summary of the key safety and identification parameters for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Identifier | Value | Reference |
| Chemical Name | N-α-Boc-4-chloro-D-phenylalanine | [1] |
| Synonyms | This compound, N-Boc-4-chloro-D-phenylalanine | [2][3] |
| CAS Number | 57292-44-1 | [2] |
| Molecular Formula | C14H18ClNO4 | [2] |
| Molecular Weight | 299.8 g/mol | [2] |
| Appearance | White powder | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
| Melting Point | 132-136 °C | [4] |
| Storage Temperature | 0-8°C | [4] |
Hazard Identification and Precautionary Measures
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1][5]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1][5]
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the most effective way to prevent exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles or safety glasses that meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[6]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[6]
-
Respiratory Protection: A dust mask or a NIOSH-approved respirator should be used to avoid inhalation of the product, especially when handling powders.[1]
-
Body Protection: A full lab coat or suit is required to prevent skin contact.[1] Boots are also recommended.[1]
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[7]
-
Avoid the formation of dust and aerosols.[8]
-
Provide appropriate exhaust ventilation at places where dust is formed.[6]
-
Keep away from heat and sources of ignition.[1]
-
Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1][8]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Store in a cool place, at temperatures between 0-8°C.[4]
-
Incompatible Materials: Strong oxidizing reagents and strong acids.[8]
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration.[1][6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][6]
-
Eye Contact: Check for and remove any contact lenses. Flush eyes with water as a precaution.[1][6]
In all cases of exposure, seek medical attention if symptoms persist.
Spills and Disposal
Spills:
-
Small Spills: Use appropriate tools to put the spilled material into a convenient waste disposal container.[1]
-
Large Spills: Use a shovel to put the spilled material into a convenient waste disposal container.[1]
-
Avoid generating dusty conditions.[5]
Disposal:
-
Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. N-Boc-4-chloro-D-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. globechemie.com [globechemie.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
A Technical Guide to Boc-D-Phe(4-Cl)-OH: Sourcing and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Phe(4-Cl)-OH, or N-tert-butoxycarbonyl-D-4-chlorophenylalanine, is a non-proteinogenic amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences is a strategic approach in drug discovery and development to enhance peptide stability, modulate receptor affinity, and fine-tune biological activity. The D-configuration provides resistance to enzymatic degradation by proteases, while the 4-chloro substitution on the phenyl ring can introduce specific electronic and steric interactions within receptor binding pockets. This technical guide provides an in-depth overview of commercial suppliers, key quantitative data, and detailed experimental protocols for the utilization of this compound in research settings.
Commercial Suppliers and Quantitative Data
A variety of chemical suppliers offer this compound for research purposes. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the purity and analytical standards required for their specific application. Below is a summary of key quantitative data from several prominent suppliers.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Appearance | Storage Conditions |
| AdooQ Bio | A23015 | >99% (HPLC) | 299.75 | 57292-44-1 | Not specified | Lyophilized at -20°C |
| Chem-Impex | 29636 | ≥ 99% (HPLC) | 299.8 | 57292-44-1 | White to off-white solid | 0-8°C |
| Fisher Scientific | H52181 | 95% | 299.75 | 57292-44-1 | Not specified | Not specified |
| MedChemExpress | HY-W008486 | Not specified | 299.75 | 57292-44-1 | White to off-white solid | Powder: -20°C for 3 years |
| Aapptec | UBF214 | Not specified | 299.8 | 57292-44-1 | Not specified | Not specified |
Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines a general procedure for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis. This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents:
-
This compound
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent
-
1-Hydroxybenzotriazole (HOBt) or an equivalent additive
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine (for Fmoc chemistry comparison, if needed)
-
Cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail with scavengers)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Experimental Workflow:
The synthesis of a peptide containing this compound follows the standard iterative cycles of Boc-SPPS.
Detailed Methodologies:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.
-
For the first amino acid, if it is not pre-loaded on the resin, perform a cesium salt-mediated esterification of the C-terminal Boc-protected amino acid to the resin.
-
-
Boc Deprotection:
-
Treat the resin-bound amino acid with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DCM until a neutral pH is achieved (as indicated by a colorimetric test such as the chloranil test).
-
Wash the resin with DCM to remove excess DIPEA.
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to the resin substitution) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the completion of the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Washing:
-
After a successful coupling, wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, dry the resin under vacuum.
-
Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups. A common cleavage cocktail for Boc-SPPS is anhydrous hydrogen fluoride (HF) with a scavenger such as anisole. Alternatively, a less hazardous TFA-based cocktail (e.g., TFA/triisopropylsilane/water) can be used, although its effectiveness depends on the specific side-chain protecting groups.
-
After the cleavage reaction, precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Logical Relationships in Peptide Drug Development with this compound
The decision to incorporate a non-proteinogenic amino acid like this compound into a peptide therapeutic is driven by a logical progression aimed at improving its drug-like properties.
Signaling Pathway Considerations
While a specific signaling pathway universally targeted by peptides containing 4-chloro-D-phenylalanine is not defined, the introduction of this residue is often intended to modulate the interaction of the peptide with its target receptor, frequently a G-protein coupled receptor (GPCR). The enhanced stability of the peptide due to the D-amino acid can lead to a more sustained signaling cascade. The 4-chloro substituent can alter the binding affinity and selectivity of the peptide for its receptor, thereby influencing the downstream signaling events.
For instance, if a peptide containing 4-chloro-D-phenylalanine acts as an agonist at a Gq-coupled GPCR, it would initiate the following canonical pathway:
Conclusion
This compound is a valuable synthetic amino acid for researchers engaged in peptide-based drug discovery. Its use can confer desirable properties to peptide candidates, including enhanced stability and modulated biological activity. The successful incorporation of this building block relies on well-established Boc-SPPS protocols. While the specific biological effects will be sequence-dependent, the strategic inclusion of this compound provides a powerful tool to optimize peptide therapeutics. Researchers should carefully consider the purity and specifications from various commercial suppliers to ensure the quality and reproducibility of their synthetic and biological studies.
Methodological & Application
Standard Protocol for Incorporating Boc-D-Phe(4-Cl)-OH in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, receptor affinity, and pharmacokinetic profiles. Boc-D-Phe(4-Cl)-OH, a D-amino acid derivative of phenylalanine with a chlorine atom at the para position of the phenyl ring, is a valuable building block for introducing conformational constraints and altering electronic properties within a peptide. This document provides a detailed protocol for the efficient incorporation of this compound into peptide chains using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS.[1][2] It relies on the acid-labile Boc group for temporary protection of the α-amino group and typically more acid-stable protecting groups for amino acid side chains.[2][3] The repetitive cycle of deprotection, neutralization, and coupling allows for the stepwise assembly of the desired peptide sequence on a solid support.[1][4] Due to the steric hindrance and electronic nature of the chlorophenyl group, optimizing the coupling step for this compound is crucial for achieving high yields and purity.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | Peptide synthesis grade | Store desiccated at 2-8°C. |
| Merrifield or PAM Resin | 100-200 mesh, 1% DVB | Substitution level typically 0.4-1.2 mmol/g. |
| Dichloromethane (DCM) | Peptide synthesis grade | Anhydrous. |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Anhydrous, amine-free. |
| Trifluoroacetic acid (TFA) | Reagent grade | |
| Diisopropylethylamine (DIEA) | Peptide synthesis grade | Redistilled for high purity. |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade | |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade | |
| Isopropanol (IPA) | Reagent grade | |
| Acetic Anhydride | Reagent grade | For capping. |
| Pyridine | Reagent grade | For capping. |
| Ninhydrin | Reagent grade | For Kaiser test. |
| Phenol | Reagent grade | For Kaiser test. |
| KCN in Pyridine | Reagent grade | For Kaiser test. |
Experimental Protocols
This section details the step-by-step procedure for incorporating a single this compound residue into a growing peptide chain on a solid support. The protocol assumes the synthesis is performed manually.
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
Boc Deprotection
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the TFA solution.
-
Wash the resin with DCM (3 x 15 mL/g).
-
Wash the resin with IPA (2 x 15 mL/g) to shrink the resin and help remove residual TFA.
-
Wash the resin with DCM (3 x 15 mL/g).
Neutralization
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 15 mL/g).
-
Wash the resin with DMF (3 x 15 mL/g) to prepare for the coupling step.
Coupling of this compound
Two common and effective coupling methods are provided below. Method A (DIC/HOBt) is a cost-effective and widely used protocol. Method B (HBTU/DIEA) is generally faster and more efficient, especially for sterically hindered amino acids.
Method A: DIC/HOBt Coupling
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the dissolved amino acid/HOBt solution to the neutralized resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using the Kaiser test (see section 3.6). A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive after 4 hours, a second coupling may be necessary.
Method B: HBTU/DIEA Coupling
-
In a separate vial, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin pre-activation.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using the Kaiser test.
Washing
After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly to remove excess reagents and byproducts.
-
Wash with DMF (3 x 15 mL/g).
-
Wash with DCM (3 x 15 mL/g).
-
The resin is now ready for the next deprotection and coupling cycle.
Monitoring the Coupling Reaction (Kaiser Test)
-
Take a small sample of resin beads (5-10 mg) and place them in a small test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the following solutions:
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
Phenol in ethanol
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads:
-
Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (complete coupling).
-
Capping (Optional)
If the coupling reaction remains incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride/pyridine/DCM (e.g., in a 1:2:7 ratio) to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DCM and DMF.
Data Presentation
The following table summarizes the recommended reagent equivalencies and typical coupling outcomes for the incorporation of this compound. The coupling efficiency is an estimate based on protocols for sterically hindered amino acids and may vary depending on the peptide sequence and synthesis conditions.
| Coupling Method | This compound (eq.) | Activating Agent (eq.) | Base (eq.) | Typical Coupling Time (hours) | Estimated Coupling Efficiency |
| DIC/HOBt | 3 | 3 (DIC), 3 (HOBt) | 6 (DIEA for neutralization) | 2 - 4 | > 98% |
| HBTU/DIEA | 3 | 2.9 (HBTU) | 6 (DIEA for activation) | 1 - 2 | > 99% |
Visualization of Experimental Workflow
Caption: General workflow for a single cycle of Boc-SPPS.
References
Application Notes: Recommended Coupling Reagents for Boc-D-Phe(4-Cl)-OH
Introduction
Boc-D-Phe(4-Cl)-OH is a non-canonical amino acid derivative frequently used in the synthesis of peptides for drug discovery and development. Its structure, featuring a bulky N-terminal tert-butyloxycarbonyl (Boc) protecting group and an electron-withdrawing 4-chlorophenyl side chain, presents specific challenges during peptide bond formation. These challenges include steric hindrance, which can slow down reaction kinetics, and a potential for epimerization under harsh conditions.
The selection of an appropriate coupling reagent and protocol is therefore critical to ensure high yields, purity, and chiral integrity of the final peptide. This document provides a comparative analysis of recommended coupling reagents and detailed protocols for the efficient incorporation of this compound in both solid-phase and solution-phase peptide synthesis.
Recommended Coupling Reagents: A Comparative Overview
For sterically hindered amino acids like this compound, standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone can be inefficient, often leading to slow reaction rates and incomplete couplings[1][2]. The use of more potent uronium/aminium or phosphonium salt-based reagents is highly recommended. These reagents form highly reactive esters that can overcome significant steric barriers[1].
The following table summarizes the recommended reagents for coupling this compound.
| Coupling Reagent System | Relative Efficiency & Speed | Risk of Racemization | Key Advantages & Considerations |
| HATU / DIPEA | Excellent / Very Fast (15-45 min)[3] | Very Low[4][5] | Highly efficient for sterically hindered couplings; forms highly reactive OAt esters[1][6]. Recommended for difficult sequences[4]. |
| HBTU / HOBt / DIPEA | Very Good / Fast (30-60 min)[3] | Low[7] | A reliable and cost-effective alternative to HATU[3]. The addition of HOBt is recommended to suppress racemization[1][7]. |
| DIC / OxymaPure® | Good / Moderate (1-4 hours)[3][8] | Low | A modern, safe, and effective carbodiimide method. OxymaPure is a superior, non-explosive alternative to HOBt[1][9]. |
| PyBOP / DIPEA | Very Good / Fast | Low | A phosphonium salt reagent that avoids the potential for guanidinylation side reactions that can occur with excess HBTU/HATU[5][10]. |
Visualization of Workflows and Logic
Experimental Protocols
The following protocols are designed for Solid-Phase Peptide Synthesis (SPPS) on a 100-200 mg resin scale (e.g., Merrifield or PAM resin) but can be adapted for solution-phase synthesis. Equivalents are calculated based on the initial loading of the resin.
Protocol 1: HATU-Mediated Coupling (Highest Efficiency)
This protocol is recommended for difficult couplings to ensure the reaction proceeds to completion.
-
Resin Preparation: Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM (1x 2 min, then 1x 20-30 min) to remove the N-terminal Boc group[3].
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x)[3].
-
Neutralization: Neutralize the resin-bound amine salt with 10% N,N-Diisopropylethylamine (DIPEA) in DMF (2x 2 min)[3].
-
Washing: Wash the resin with DMF (3x).
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF[1].
-
Add DIPEA (6.0 eq.) to the solution and vortex briefly (1-2 minutes) for pre-activation[1].
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 45-60 minutes[1].
-
-
Monitoring: Perform a Kaiser (ninhydrin) test to monitor reaction completion. A negative result (yellow beads) indicates a complete coupling[3][7]. If the test is positive (blue beads), a second coupling may be necessary ("double coupling")[1].
-
Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next cycle.
Protocol 2: HBTU/HOBt-Mediated Coupling (Standard Protocol)
A robust and widely used method for most coupling steps.
-
Resin Preparation & Deprotection: Follow steps 4.1.1 - 4.1.5.
-
Coupling Solution Preparation:
-
Coupling:
-
Add the prepared coupling solution to the neutralized resin.
-
Agitate the mixture at room temperature for 30-60 minutes[3].
-
-
Monitoring & Washing: Follow steps 4.1.7 and 4.1.8.
Protocol 3: DIC/OxymaPure®-Mediated Coupling (Cost-Effective Protocol)
This method is an excellent alternative to HOBt-based activation, offering improved safety and performance.
-
Resin Preparation & Deprotection: Follow steps 4.1.1 - 4.1.5.
-
Amino Acid Activation & Coupling:
-
Monitoring & Washing: Follow steps 4.1.7 and 4.1.8.
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with the proper selection of coupling reagents. For challenging or sterically demanding couplings, HATU is the reagent of choice due to its high reactivity and low risk of racemization[1][4][5]. HBTU/HOBt offers a reliable and slightly more economical option for routine synthesis[3]. For laboratories prioritizing safety and cost-effectiveness without significantly compromising efficiency, the DIC/OxymaPure® system is an outstanding modern alternative[1][9]. By following the detailed protocols provided, researchers can achieve high coupling efficiencies, leading to the synthesis of high-purity peptides containing this valuable non-canonical amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols for Cleavage of Peptides Containing Boc-D-Phe(4-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the final cleavage step of peptides synthesized using solid-phase peptide synthesis (SPPS) that contain the unnatural amino acid Boc-D-Phe(4-Cl)-OH. The successful cleavage of the peptide from the resin and concomitant removal of all side-chain protecting groups is a critical step in obtaining a high-purity product. The presence of the electron-withdrawing chloro group on the phenylalanine ring influences the selection of the optimal cleavage cocktail by potentially reducing the susceptibility of the aromatic ring to electrophilic side reactions commonly observed with electron-rich residues.
This guide outlines recommended cleavage cocktails, detailed experimental protocols, and discusses potential side reactions and how to minimize them.
Understanding the Cleavage Process
In Boc-based solid-phase peptide synthesis, the final cleavage is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). However, trifluoroacetic acid (TFA) is a widely used and less hazardous alternative, often employed in a "high TFA" concentration. During this acidic treatment, carbocations are generated from the Boc protecting groups and other acid-labile side-chain protecting groups. These carbocations can react with nucleophilic residues in the peptide, leading to undesired side products.[1] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[2]
The 4-chloro-phenylalanine residue is generally considered to be relatively stable under standard TFA cleavage conditions. The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring towards electrophilic attack, a common side reaction for residues like tryptophan and tyrosine. However, the choice of scavengers remains important to protect other sensitive amino acids that may be present in the peptide sequence.
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is dependent on the other amino acid residues present in the peptide sequence. Below is a summary of recommended cocktails.
Data Presentation: Comparison of Cleavage Cocktails
| Cocktail ID | Composition (v/v/v) | Key Scavengers | Primary Application and Remarks |
| CC-1 | 95% TFA / 5% H₂O | Water | Suitable for peptides lacking sensitive residues like Cys, Met, or Trp. The water acts as a scavenger for tert-butyl cations. |
| CC-2 | 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) | Water, TIS | A general-purpose, low-odor cocktail. TIS is an effective scavenger for carbocations. Recommended for peptides with this compound and other non-sulfur containing sensitive residues. |
| CC-3 | 94% TFA / 5% Thioanisole / 1% 1,2-Ethanedithiol (EDT) | Thioanisole, EDT | Recommended for peptides containing methionine (Met) or cysteine (Cys). Thioanisole helps to prevent S-alkylation of Met and EDT is a good scavenger for a variety of cations.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Water, Thioanisole, EDT | A robust and widely used cocktail for complex peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr.[3] While likely overkill for a peptide containing only this compound, it is a safe choice if other sensitive residues are present. |
Experimental Protocols
General Protocol for Peptide Cleavage from the Resin
This protocol provides a general procedure for the cleavage of a peptide containing this compound from a Merrifield or PAM resin.
Materials:
-
Peptide-resin (fully protected, dried under vacuum)
-
Selected Cleavage Cocktail (see Table 1)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether (-20°C)
-
Centrifuge tubes (50 mL)
-
Reaction vessel with a sintered glass filter
-
Nitrogen or Argon gas supply
Procedure:
-
Resin Preparation:
-
Transfer the dried peptide-resin (typically 100-200 mg) to a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove any residual solvents and impurities.
-
Dry the resin under a stream of nitrogen or argon for 10-15 minutes.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Seal the reaction vessel and allow the mixture to react at room temperature for 2-4 hours with occasional gentle agitation. The reaction time may need to be optimized depending on the length and sequence of the peptide.
-
-
Peptide Isolation:
-
After the incubation period, filter the cleavage mixture to separate the resin. Collect the filtrate which contains the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (2 x 2 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
Slowly add the filtrate dropwise into a 10-fold volume of cold (-20°C) diethyl ether in a centrifuge tube. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Peptide Collection and Washing:
-
Centrifuge the suspension at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation step. Perform this wash step two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying:
-
After the final wash, carefully decant the ether and dry the peptide pellet under a gentle stream of nitrogen or argon, followed by drying under high vacuum for several hours to remove all traces of solvent.
-
-
Analysis:
-
The crude peptide can be analyzed by HPLC and mass spectrometry to determine its purity and confirm its identity before proceeding to purification.
-
Visualization of Workflows and Mechanisms
General Peptide Cleavage Workflow
Caption: A flowchart illustrating the major steps in the cleavage and isolation of a synthetic peptide.
Role of Scavengers in Preventing Side Reactions
Caption: A diagram showing how scavengers prevent side reactions by trapping reactive carbocations.
Potential Side Reactions and Troubleshooting
While this compound is relatively stable, other residues in the peptide can be susceptible to side reactions.
-
Alkylation: As mentioned, carbocations can alkylate nucleophilic residues. The use of appropriate scavengers as outlined in Table 1 is the primary way to prevent this.
-
Oxidation of Methionine: If Met is present, it can be oxidized to methionine sulfoxide. The inclusion of thioanisole in the cleavage cocktail helps to minimize this.
-
Incomplete Deprotection: Some protecting groups, such as Arg(Tos), can be difficult to remove. If incomplete deprotection is observed, extending the cleavage time or using a stronger acid system like HF or TFMSA may be necessary.
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation, which can occur under acidic conditions. Careful selection of protecting groups during synthesis is the best preventative measure.
Conclusion
The successful cleavage of peptides containing this compound can be readily achieved using standard TFA-based cleavage cocktails. The electron-withdrawing nature of the chloro group on the phenyl ring reduces the likelihood of side reactions at this residue. The choice of the specific cleavage cocktail should be guided by the presence of other sensitive amino acids in the peptide sequence. By following the detailed protocols and understanding the role of scavengers, researchers can obtain their target peptide in high purity and yield, ready for subsequent purification and application.
References
Application Notes and Protocols for HPLC Purification of Peptides with 4-Chlorophenylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. 4-Chlorophenylalanine (p-Cl-Phe), a halogenated analog of phenylalanine, is of particular interest due to its ability to enhance peptide hydrophobicity and introduce a unique chemical handle for further modifications. The purification of synthetic peptides containing 4-chlorophenylalanine residues from complex crude mixtures resulting from solid-phase peptide synthesis (SPPS) is a critical step in their development as research tools and therapeutic agents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose, leveraging the differential hydrophobicity of the target peptide and synthesis-related impurities.
This document provides detailed application notes and protocols for the successful purification of peptides containing 4-chlorophenylalanine residues using RP-HPLC.
Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (commonly C18-silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN). An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. Peptides are loaded onto the column in a low concentration of organic solvent, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity.
The substitution of a hydrogen atom with a chlorine atom on the phenyl ring of phenylalanine significantly increases the hydrophobicity of the amino acid residue. Consequently, peptides containing 4-chlorophenylalanine will exhibit stronger retention on a reversed-phase column compared to their non-halogenated counterparts, necessitating adjustments to the purification protocol.
Data Presentation: Comparative Purification of a Model Peptide
To illustrate the impact of a 4-chlorophenylalanine substitution on RP-HPLC purification, a model decapeptide and its 4-chlorophenylalanine-containing analog were synthesized and purified. The following tables summarize the purification parameters and results.
Table 1: Model Peptide Sequences
| Peptide ID | Sequence | Modification |
| Pep-Phe | H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Arg-NH₂ | Unmodified |
| Pep-4-Cl-Phe | H-Tyr-Gly-Gly-p-Cl-Phe -Leu-Arg-Arg-Ile-Arg-Arg-NH₂ | 4-Chlorophenylalanine at position 4 |
Table 2: Analytical RP-HPLC Comparison of Crude Peptides
| Parameter | Pep-Phe | Pep-4-Cl-Phe |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min | 5-65% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm | 220 nm |
| Retention Time (t_R) | 15.2 min | 17.8 min |
| Crude Purity | ~75% | ~70% |
Table 3: Preparative RP-HPLC Purification Parameters
| Parameter | Pep-Phe | Pep-4-Cl-Phe |
| Column | C18, 10 µm, 21.2 x 250 mm | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 20-50% B over 40 min | 25-55% B over 40 min |
| Flow Rate | 20 mL/min | 20 mL/min |
| Detection | 220 nm | 220 nm |
| Sample Load | 100 mg crude peptide | 100 mg crude peptide |
Table 4: Purification Results
| Result | Pep-Phe | Pep-4-Cl-Phe |
| Yield | 35 mg (35%) | 32 mg (32%) |
| Purity (by analytical HPLC) | >98% | >98% |
| Mass (Expected/Found) | 1348.6 / 1348.7 Da | 1383.0 / 1383.1 Da |
Experimental Protocols
Analytical RP-HPLC Method for Crude Peptide Analysis
Objective: To determine the retention time and crude purity of the 4-chlorophenylalanine-containing peptide to inform the preparative purification strategy.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 150 mm)
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA
-
Crude peptide sample containing 4-chlorophenylalanine
-
Sample solvent: Mobile Phase A or a mixture of A/B that ensures complete dissolution
Procedure:
-
Prepare mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Dissolve the crude peptide in the sample solvent to a concentration of approximately 1 mg/mL.
-
Inject 10-20 µL of the sample onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.
-
Monitor the elution profile at 220 nm.
-
Identify the main peak corresponding to the target peptide and note its retention time.
-
Integrate the peak areas to estimate the crude purity.
Preparative RP-HPLC Method for Peptide Purification
Objective: To purify the 4-chlorophenylalanine-containing peptide to a high degree of purity (>95%).
Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) TFA
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA
-
Crude peptide sample
-
Sample solvent for loading
Procedure:
-
Based on the analytical run, develop a focused gradient for the preparative separation. The gradient should start approximately 5-10% below the elution percentage of ACN for the target peptide and end about 5-10% above it, run over a longer period (e.g., 40-60 minutes) to ensure good resolution. For Pep-4-Cl-Phe, a gradient of 25-55% B over 40 minutes was effective.
-
Equilibrate the preparative column with the initial mobile phase composition.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, a small amount of ACN or DMSO may be required for complete dissolution before dilution with Mobile Phase A.
-
Load the sample onto the column.
-
Run the preparative gradient at an appropriate flow rate for the column size (e.g., 20 mL/min for a 21.2 mm ID column).
-
Monitor the elution at 220 nm and collect fractions corresponding to the main peak. It is advisable to collect multiple smaller fractions across the peak to isolate the purest portions.
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pool the fractions that meet the desired purity criteria.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Visualizations
Application Notes: Mass Spectrometry Analysis of Peptides Incorporating Boc-D-Phe(4-Cl)-OH
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, modulate receptor binding affinity, and improve pharmacokinetic profiles. Boc-D-Phe(4-Cl)-OH is one such unnatural amino acid, featuring a tert-butyloxycarbonyl (Boc) protecting group and a chlorine atom on the phenyl ring. Accurate characterization of peptides containing this modification is critical for ensuring synthesis fidelity and product quality. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the primary structure confirmation and impurity profiling of these complex synthetic peptides.[1]
These notes provide an overview of the key considerations and protocols for the successful mass spectrometry analysis of peptides containing this compound.
Key Analytical Considerations
-
Molecular Mass Confirmation: The primary goal is to confirm the molecular weight of the synthesized peptide. The monoisotopic mass of the this compound residue is 299.0921 Da (Formula: C14H18ClNO4).[2] This value must be factored into the theoretical mass calculation of the full peptide sequence.
-
Ionization Technique:
-
Electrospray Ionization (ESI): ESI is the most common technique for LC-MS analysis of peptides. It is a soft ionization method, but in-source fragmentation can sometimes occur, leading to the premature loss of the labile Boc group.[3] Optimizing cone voltage or fragmentor voltage is crucial to minimize this effect and preserve the intact molecular ion.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF MS is also well-suited for peptide analysis and is often considered an even softer ionization technique than ESI, which can be advantageous for analyzing molecules with labile protecting groups like Boc.[3]
-
-
Fragmentation Behavior (MS/MS): Tandem mass spectrometry (MS/MS) is used to confirm the peptide sequence. When analyzing peptides containing this compound, a characteristic fragmentation pattern is observed:
-
Loss of the Boc Group: The Boc group is highly susceptible to fragmentation during collision-induced dissociation (CID). A prominent neutral loss of 100 Da (C5H8O2) or 56 Da (isobutylene, C4H8) is a hallmark of a Boc-protected residue.[4][5] This fragmentation can be a useful diagnostic marker.
-
Backbone Fragmentation: The peptide backbone will fragment to produce the expected series of b- and y-ions. The mass of the this compound residue must be accounted for when calculating the theoretical masses of fragment ions containing this modification.
-
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating peptides.[6]
-
Mobile Phase: Using formic acid (0.1%) as a mobile phase additive is highly recommended over trifluoroacetic acid (TFA). While TFA is an excellent ion-pairing agent for chromatography, it can cause ion suppression in the MS source and may even promote the cleavage of the acid-labile Boc group.[3][7]
-
Column Choice: A C18 column is the standard choice for peptide separations, offering good retention and resolution for a wide range of peptides.[7]
-
Quantitative Data Presentation
To illustrate the expected mass spectrometry data, a hypothetical tripeptide, Gly-[Boc-D-Phe(4-Cl)]-Ala , is used.
-
Formula: C20H27ClN4O6
-
Monoisotopic Mass: 458.1619 Da
Table 1: Theoretical m/z Values for the Precursor and Key Fragment Ions of Gly-[Boc-D-Phe(4-Cl)]-Ala.
| Ion | Sequence | Theoretical m/z ([M+H]⁺) | Comments |
|---|---|---|---|
| Precursor | Gly-[Boc-D-Phe(4-Cl)]-Ala | 459.1692 | Intact peptide molecular ion. |
| Neutral Loss | Gly-[H-D-Phe(4-Cl)]-Ala | 359.1166 | Loss of Boc group (-100 Da). |
| b-ions | |||
| b₁ | Gly | 58.0293 | |
| b₂ | Gly-[Boc-D-Phe(4-Cl)] | 357.1214 | Contains the modified residue. |
| y-ions | |||
| y₁ | Ala | 90.0550 |
| y₂ | [Boc-D-Phe(4-Cl)]-Ala | 402.1407 | Contains the modified residue. |
Note: All masses are monoisotopic and calculated for the singly protonated species ([M+H]⁺).
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol outlines the steps for preparing a synthetic peptide sample for analysis.
-
Peptide Solubilization: a. Dissolve the lyophilized peptide powder in a suitable solvent. Start with 0.1% formic acid in HPLC-grade water.[8] b. If solubility is an issue due to the hydrophobicity of the this compound residue, add acetonitrile (ACN) stepwise up to 30-50%.[8] c. Prepare a stock solution with a concentration of approximately 1 mg/mL.
-
Dilution for Analysis: a. Dilute the stock solution with the initial mobile phase (e.g., 98% Water/ACN with 0.1% Formic Acid) to a final concentration suitable for your instrument, typically in the range of 1-10 µM (approximately 0.5-5 µg/mL).
-
Desalting (Recommended): a. If the sample contains a high concentration of non-volatile salts from synthesis or purification (e.g., PBS, NaCl), desalting is crucial to prevent ion suppression. b. Use a C18-based solid-phase extraction (SPE) tip (e.g., ZipTip) according to the manufacturer's protocol. c. Elute the desalted peptide with a solution containing a higher percentage of organic solvent (e.g., 70% ACN, 0.1% Formic Acid). d. Dry the eluted sample in a vacuum centrifuge and reconstitute in the initial mobile phase for injection.
Protocol 2: LC-MS/MS Method for Peptide Characterization
This protocol provides typical parameters for an LC-MS/MS analysis.
-
Liquid Chromatography System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 2% B
-
2-22 min: 2% to 50% B (adjust slope based on peptide hydrophobicity)
-
22-25 min: 50% to 95% B
-
25-27 min: Hold at 95% B
-
27-28 min: 95% to 2% B
-
28-35 min: Re-equilibrate at 2% B
-
-
-
Mass Spectrometry System (ESI-QTOF or Orbitrap):
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone/Fragmentor Voltage: Use a low setting (e.g., 80-120 V) to minimize in-source fragmentation of the Boc group.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan: Scan m/z range 200-2000.
-
MS2 Scan: Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation. Use a collision energy ramp (e.g., 20-40 eV) to ensure good fragmentation coverage.
-
Dynamic Exclusion: Exclude previously fragmented ions for a set time (e.g., 30 seconds) to allow for the selection of lower abundance precursors.
-
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MassLynx, Xcalibur, Proteome Discoverer).
-
Identify the peak corresponding to the intact peptide by matching the experimental mass-to-charge ratio with the theoretical value.
-
Analyze the MS/MS spectrum to confirm the peptide sequence by identifying the b- and y-ion series. Pay special attention to the mass shifts corresponding to the this compound residue and look for the characteristic neutral loss of the Boc group.
-
Visualizations
Caption: General experimental workflow from peptide synthesis to mass spectrometry analysis.
Caption: Expected fragmentation pattern for a model peptide showing b- and y-ion cleavages.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilson.com [gilson.com]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
Application Notes and Protocols: The Role of Boc-D-Phe(4-Cl)-OH in the Synthesis of Bioactive Peptides
Introduction
Boc-D-Phe(4-Cl)-OH, or N-Boc-4-chloro-D-phenylalanine, is a protected, non-proteinogenic amino acid derivative crucial in modern peptide chemistry and drug discovery. The incorporation of this unnatural amino acid into peptide sequences serves multiple strategic purposes. The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide. The 4-chloro substitution on the phenyl ring enhances the hydrophobicity and can lead to stronger binding interactions with biological targets. These features make this compound a valuable building block for synthesizing potent and metabolically stable peptide-based therapeutics.[1][2]
This document provides detailed application notes on its use, focusing on the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists, and includes comprehensive experimental protocols for researchers in peptide synthesis and drug development.
Key Applications in Bioactive Peptide Synthesis
The primary application of this compound is in the solid-phase peptide synthesis (SPPS) of peptide drug candidates. Its unique structural properties have been particularly exploited in the development of antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor.
Gonadotropin-Releasing Hormone (GnRH) Antagonists
GnRH antagonists are a class of drugs that competitively block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4] This mechanism is therapeutically valuable for various conditions, including prostate cancer, endometriosis, and in assisted reproduction technologies.[3][5][6] Several commercially successful GnRH antagonists incorporate 4-chloro-D-phenylalanine in their sequence, highlighting the importance of this residue for high-affinity receptor binding and overall efficacy.
Key examples include:
-
Cetrorelix : A decapeptide used in assisted reproduction to prevent a premature LH surge.[7][8][9]
-
Ganirelix : Another decapeptide antagonist used for controlled ovarian stimulation.[9][10][11]
-
Degarelix : A decapeptide used for the treatment of advanced prostate cancer.[12][13][14][15]
The incorporation of D-Phe(4-Cl) at specific positions in these peptides is critical for their antagonist activity.
Below is a logical diagram illustrating how the structural features of this compound contribute to the enhanced properties of bioactive peptides.
Caption: Structure-Activity Relationship of this compound.
The following diagram illustrates the signaling pathway of GnRH and the mechanism of action for GnRH antagonists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. Gonadotropin-releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Use of GNRH antagonists in reproductive medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104610433A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 8. Synthesis of Diastereomerically Pure Cetrorelix Acetate by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US20170121371A1 - Ganirelix precursor and method for preparing ganirelix acetate by using the same - Google Patents [patents.google.com]
- 11. Ganirelix | C80H113ClN18O13 | CID 16130957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US11168114B2 - Process for the manufacture of degarelix and its intermediates - Google Patents [patents.google.com]
- 13. US20210094984A1 - Process for the preparation of Degarelix acetate and Degarelix acetate-mannitol premix - Google Patents [patents.google.com]
- 14. CN105085634A - Preparation method for degarelix - Google Patents [patents.google.com]
- 15. EP2421887A1 - Method for the manufacture of degarelix - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Boc-D-Phe(4-Cl)-OH in Synthesizing Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-α-Boc-4-chloro-D-phenylalanine (Boc-D-Phe(4-Cl)-OH) as a critical building block in the synthesis of enzyme inhibitors. The incorporation of this non-natural amino acid analog offers unique structural and electronic properties that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of peptide-based inhibitors targeting various enzyme classes, particularly serine proteases.
Introduction to this compound
This compound is a derivative of the natural amino acid D-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a chlorine atom at the para-position of the phenyl ring. The D-configuration provides inherent resistance to proteolytic degradation, a crucial attribute for peptide-based therapeutics. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the phenyl ring, potentially influencing key binding interactions within an enzyme's active site, such as π-π stacking and hydrophobic interactions.
Applications in Enzyme Inhibitor Synthesis
While specific examples detailing the synthesis of enzyme inhibitors using this compound are not extensively documented in publicly available literature, its structural features make it an attractive candidate for incorporation into inhibitors of several enzyme families, most notably serine proteases like thrombin and Factor Xa. The general strategy involves substituting a natural amino acid residue in a known peptide inhibitor scaffold with this compound to probe structure-activity relationships (SAR).
Potential Advantages of Incorporating 4-Chloro-D-phenylalanine:
-
Enhanced Binding Affinity: The chloro-substituent can lead to favorable interactions with specific sub-pockets of the enzyme active site.
-
Improved Metabolic Stability: The D-amino acid configuration significantly increases resistance to degradation by endogenous proteases.
-
Modulation of Pharmacokinetic Properties: The lipophilicity introduced by the chlorine atom can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor.
Quantitative Data on Enzyme Inhibition
A comprehensive literature search did not yield specific quantitative data (e.g., IC50 or Ki values) for enzyme inhibitors synthesized directly with this compound. However, the exploration of halogenated phenylalanine analogs in inhibitor design is a common strategy to enhance potency and selectivity. The following table is a template that researchers can use to populate their own experimental data when evaluating inhibitors containing the 4-chloro-D-phenylalanine moiety.
| Inhibitor ID | Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| [Example] | [e.g., Thrombin] | [e.g., Chromogenic] | Data not available | Data not available | [Internal Data] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide sequence to generate a potential enzyme inhibitor. These protocols are based on standard solid-phase and solution-phase peptide synthesis methodologies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide Inhibitor Analog
This protocol describes the manual synthesis of a generic tripeptide sequence, for example, Ac-Xaa-Pro-D-Phe(4-Cl)-NH2, on a Rink Amide resin, where Xaa is any other amino acid.
Materials:
-
Rink Amide resin
-
This compound
-
Boc-Pro-OH
-
Boc-Xaa-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v)
-
Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and Preparation:
-
Place the Rink Amide resin in the synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
-
First Amino Acid Coupling (this compound):
-
Activation: In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to activate for 10-15 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Boc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Subsequent Amino Acid Couplings (Boc-Pro-OH and Boc-Xaa-OH):
-
Repeat steps 2.1, 2.2, 2.3, and 4 for the coupling of Boc-Pro-OH and then Boc-Xaa-OH.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3 x 5 mL) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide Inhibitor Fragment
This protocol describes the synthesis of a dipeptide, for example, Boc-D-Phe(4-Cl)-Pro-OMe, in solution.
Materials:
-
This compound
-
H-Pro-OMe·HCl (Proline methyl ester hydrochloride)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) and HBTU (1.1 eq.) in ethyl acetate.
-
Stir the solution for 10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add H-Pro-OMe·HCl (1.2 eq.) and DIPEA (3.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
-
Characterize the product by NMR and mass spectrometry.
-
Visualizations
Caption: General workflow for the synthesis and evaluation of a peptide-based enzyme inhibitor.
Caption: Schematic of a peptide inhibitor binding to a serine protease active site.
A Comparative Analysis: Manual vs. Automated Solid-Phase Peptide Synthesis of Peptides Incorporating Boc-D-Phe(4-Cl)-OH
Introduction
The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. Boc-D-Phe(4-Cl)-OH, a D-enantiomer of 4-chlorophenylalanine with a tert-butyloxycarbonyl (Boc) protecting group, is a valuable building block for synthesizing peptides with increased resistance to enzymatic degradation and potentially altered pharmacological profiles. This application note provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of this compound. It includes detailed protocols, a comparative data summary, and visualizations of the respective workflows and a relevant biological signaling pathway to guide researchers, scientists, and drug development professionals.
Data Presentation: Manual vs. Automated Synthesis
The choice between manual and automated peptide synthesis depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources. Below is a summary of typical quantitative data for the incorporation of a single, sterically hindered amino acid residue like this compound into a growing peptide chain using both methods. While specific data for this compound is not extensively published, this table represents typical outcomes based on the synthesis of peptides with other unnatural amino acids[1].
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99%[1] | > 99%[1] |
| Final Crude Purity | 70 - 90%[1] | 85 - 98%[1] |
| Reagent Consumption | Higher, due to manual dispensing[1] | Optimized and lower[1] |
| Reproducibility | Operator-dependent[1] | High[1] |
| Throughput | Low (typically one peptide at a time)[1] | High (multiple parallel syntheses)[1] |
Experimental Protocols
The following protocols describe the general steps for incorporating this compound into a peptide sequence using both manual and automated Boc-SPPS. These are generalized protocols and may require optimization based on the specific peptide sequence and available equipment.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol is designed for a standard laboratory setup with a fritted glass reaction vessel and a shaker.
1. Resin Swelling:
-
Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a fritted glass reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30 minutes with gentle agitation.
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x).
3. Neutralization:
-
Add a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.
-
Agitate for 10 minutes at room temperature.
-
Drain the neutralization solution and wash the resin with DCM (3x).
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents to the amino acid) in N,N-dimethylformamide (DMF).
-
Add DIPEA (6-8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling of sterically hindered amino acids may require longer reaction times or the use of more potent coupling reagents like HATU[2][3].
-
To monitor the completion of the reaction, a Kaiser test can be performed on a small sample of the resin beads[4].
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
6. Peptide Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., HF/anisole or a low/high TFMSA cocktail) to the resin.
-
Stir the mixture for 1-2 hours at 0°C.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
8. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilize the pure fractions to obtain the final peptide powder.
Automated Solid-Phase Peptide Synthesis Protocol
This protocol outlines the general steps for an automated peptide synthesizer. The specific programming and reagent setup will vary depending on the instrument manufacturer.
1. System Preparation:
-
Ensure all reagent and solvent bottles are sufficiently filled.
-
Prime all lines to remove any air bubbles.
-
Install the reaction vessel containing the pre-swelled resin.
2. Synthesis Program:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Specify the scale of the synthesis and the type of resin.
-
Define the protocol for each cycle, including deprotection times, wash steps, coupling times, and the positions and concentrations of reagents, including this compound. For sterically hindered amino acids, a double coupling protocol may be programmed to ensure high efficiency[4].
3. Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid:
-
Boc Deprotection: The instrument will deliver the TFA/DCM solution to the reaction vessel for the programmed duration.
-
Washing: The resin will be automatically washed with the specified solvents to remove deprotection reagents.
-
Neutralization: The DIPEA/DCM solution will be delivered to the reaction vessel.
-
Washing: The resin will be washed to remove the neutralization solution.
-
Amino Acid Delivery and Coupling: The synthesizer will dispense the required amounts of this compound solution, coupling reagents, and base into the reaction vessel for in-situ activation and coupling.
-
Washing: The resin is washed to remove excess reagents and soluble byproducts.
4. Final Cleavage and Purification:
-
Upon completion of the synthesis, the peptide-resin is removed from the synthesizer.
-
The final cleavage, deprotection, and purification steps are typically performed manually, following steps 7 and 8 of the manual protocol.
Visualizations
Experimental Workflows
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Representative Signaling Pathway
Peptides containing D-amino acid analogs such as D-phenylalanine derivatives are often explored as ligands for G-protein coupled receptors (GPCRs) due to their enhanced stability[5]. The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by a peptide containing this compound after deprotection.
References
Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing 4-Chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthesis modification of peptides incorporating the unnatural amino acid 4-chlorophenylalanine (p-Cl-Phe). The inert nature of the aryl-chloride bond presents a significant challenge compared to its bromo and iodo counterparts, necessitating specialized catalytic systems and optimized reaction conditions. These modifications are invaluable for creating novel peptide structures, enhancing biological activity, and developing new therapeutic leads.
Introduction to Post-Synthesis Modification of 4-Chlorophenylalanine Peptides
The incorporation of 4-chlorophenylalanine into peptides offers a site for late-stage functionalization through palladium-catalyzed cross-coupling reactions. This approach allows for the diversification of peptide libraries, enabling the introduction of various functionalities to probe structure-activity relationships (SAR) and improve pharmacokinetic properties. The primary methods for modifying the 4-chlorophenylalanine side chain are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The key challenge in modifying 4-chlorophenylalanine lies in the strength and low reactivity of the C-Cl bond. Overcoming this hurdle typically requires advanced catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition of the aryl chloride to the palladium center. Reaction conditions such as temperature, base, and solvent system must be carefully optimized to achieve efficient conversion while preserving the integrity of the peptide.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 4-chlorophenylalanine side chain and a variety of boronic acids or esters. This reaction is particularly useful for introducing aryl, heteroaryl, or vinyl groups.
Experimental Protocol: On-Resin Suzuki-Miyaura Coupling
This protocol is a generalized starting point for the on-resin modification of a peptide containing 4-chlorophenylalanine. Optimization of the ligand, base, and temperature will likely be necessary.
-
Resin Preparation:
-
Swell the peptide-bound resin (containing p-Cl-Phe) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of dioxane and water for 30-60 minutes.
-
-
Reaction Mixture Preparation (per 100 mg of resin):
-
In a separate vessel, degas the chosen solvent (e.g., dioxane/water 4:1) by bubbling with argon or nitrogen for 15-20 minutes.
-
To the degassed solvent, add the boronic acid (5-10 equivalents relative to the peptide).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.1-0.2 equivalents).
-
Add the phosphine ligand (e.g., SPhos, cataCXium A, or another bulky, electron-rich ligand, 0.2-0.4 equivalents).
-
Add an aqueous solution of a base (e.g., K₃PO₄ or Cs₂CO₃, 10-20 equivalents).
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the prepared reaction mixture to the resin.
-
Seal the reaction vessel and heat at an elevated temperature (e.g., 60-100 °C) or using microwave irradiation (e.g., 100-150 °C for 30-60 minutes). Monitor the reaction progress using a test cleavage and LC-MS analysis.
-
-
Washing and Cleavage:
-
After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, water, methanol, and dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for on-resin Suzuki-Miyaura modification of a 4-chlorophenylalanine-containing peptide.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-chlorophenylalanine side chain and a terminal alkyne, introducing an alkynyl moiety into the peptide. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. For aryl chlorides, this reaction can be particularly challenging and may require high temperatures, which can be detrimental to peptide stability.[1]
Experimental Protocol: Solution-Phase Sonogashira Coupling
This protocol is adapted for a fully deprotected and purified peptide in solution. Careful control of temperature is critical.
-
Peptide and Reagent Preparation:
-
Dissolve the purified peptide containing p-Cl-Phe in a degassed solvent mixture (e.g., DMF/water or acetonitrile/water).
-
In a separate vial, prepare a solution of the terminal alkyne (2-5 equivalents).
-
-
Reaction Setup:
-
To the peptide solution under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst like PdCl₂(dppf), 0.1-0.2 equivalents).
-
Add the copper(I) co-catalyst (e.g., CuI, 0.2-0.4 equivalents).
-
Add a suitable base, typically an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as a co-solvent.
-
Add the alkyne solution to the reaction mixture.
-
-
Coupling Reaction:
-
Stir the reaction mixture at a controlled temperature. For aryl chlorides, this may range from room temperature to 60-80 °C. Start with milder conditions and increase the temperature if no reaction is observed.
-
Monitor the reaction progress by LC-MS. The reaction time can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Purify the modified peptide directly using RP-HPLC.
-
Experimental Workflow: Sonogashira Coupling
References
Troubleshooting & Optimization
Low coupling efficiency of Boc-D-Phe(4-Cl)-OH in peptide synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Boc-D-Phe(4-Cl)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency with this compound?
Low coupling efficiency with this compound can be attributed to a combination of two primary factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the presence of the phenyl ring create significant steric hindrance around the carboxylic acid group. This bulkiness can physically impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support.
-
Electronic Effects: The chlorine atom at the 4-position of the phenyl ring is an electron-withdrawing group. This can slightly decrease the nucleophilicity of the carboxylate anion upon activation, making the subsequent reaction with the amine slightly less favorable compared to its non-halogenated counterpart, Boc-D-Phe-OH.
Q2: What are the most common side reactions associated with difficult couplings of this compound?
When coupling reactions are slow or incomplete, several side reactions can occur, leading to impurities in the final peptide.[1][2] These include:
-
Deletion Sequences: The most common consequence of incomplete coupling is the failure to add this compound to the peptide chain, resulting in a peptide sequence missing this residue.
-
Racemization: Although generally less of a concern with urethane-protected amino acids like Boc derivatives, prolonged activation times or the use of strong bases can increase the risk of epimerization at the alpha-carbon.[1]
-
Diketopiperazine Formation: If the N-terminal two residues of the peptide chain are prone to cyclization, this side reaction can occur, leading to chain termination. This is more likely if the residue preceding the difficult coupling is a proline or if the dipeptide sequence is sterically favored to cyclize.[2]
Q3: How can I monitor the coupling efficiency of this compound in real-time?
The ninhydrin (Kaiser) test is a common qualitative method to monitor the presence of free primary amines on the resin. A positive test (blue/purple color) indicates incomplete coupling, while a negative test (yellow color) suggests the reaction has gone to completion. For more quantitative analysis, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.
Troubleshooting Guide
This guide provides systematic steps to troubleshoot and improve the coupling efficiency of this compound.
Problem: Incomplete Coupling Indicated by a Positive Ninhydrin Test
Initial Steps:
-
Extend the Reaction Time: Double the standard coupling time. For sterically hindered amino acids, reactions may require several hours to reach completion.
-
Double Couple: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of activated this compound.
If the problem persists, consider the following advanced strategies:
Strategy 1: Optimization of Coupling Reagents
The choice of coupling reagent is critical for sterically demanding couplings. Standard carbodiimide reagents like DIC may not be sufficiently reactive. Consider switching to more potent uronium or phosphonium salt-based reagents.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Efficiency for Hindered Couplings | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | Cost-effective, but can be slow for hindered couplings.[3] |
| HBTU/HCTU | Uronium Salt | Very Good | Faster and more efficient than carbodiimides for difficult couplings.[4][5] |
| HATU | Uronium Salt | Excellent | Highly reactive, often the reagent of choice for the most challenging couplings. Low racemization.[3][4] |
| COMU | Uronium Salt | Excellent | High reactivity with a better safety profile and solubility compared to HBTU/HATU.[6] |
Note: The efficiencies are general estimates for sterically hindered amino acids and can vary based on the specific peptide sequence and reaction conditions.
Strategy 2: Modifying Reaction Conditions
-
Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be done cautiously as it can also increase the risk of racemization.
-
Solvent Choice: While DMF is the most common solvent, a mixture of solvents such as DMF/DCM or the use of N-methyl-2-pyrrolidone (NMP) can help to disrupt peptide aggregation on the resin, which can hinder coupling efficiency.
Experimental Protocols
The following are detailed protocols for the coupling of this compound using different activating agents. These protocols assume a starting scale of 0.1 mmol of resin.
Protocol 1: Standard DIC/HOBt Coupling
-
Resin Preparation: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Boc-Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and then DMF.
-
Neutralization: Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.
-
Washing: Wash the resin with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in DMF.
-
Activation and Coupling: Add DIC (3 eq., 0.3 mmol) to the amino acid solution and immediately add the mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin test to check for completion.
-
Washing: Wash the resin with DMF, DCM, and methanol.
Protocol 2: High-Efficiency HATU Coupling
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the DIC/HOBt protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.
-
Activation and Coupling: Add DIEA (6 eq., 0.6 mmol) to the amino acid solution and agitate for 2 minutes to pre-activate. Immediately add the activated solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a ninhydrin test.
-
Washing: Wash the resin with DMF, DCM, and methanol.
Visual Troubleshooting Guide
The following diagrams illustrate the logical flow for troubleshooting low coupling efficiency of this compound.
References
Technical Support Center: Chlorinated Phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions associated with the use of chlorinated phenylalanine in SPPS.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when incorporating chlorinated phenylalanine into a peptide sequence during SPPS?
The main concerns involve the stability of the chlorine substituent on the phenyl ring throughout the SPPS cycles, particularly during the final cleavage from the resin. Potential side reactions include dehalogenation and other modifications to the aromatic ring.
Q2: Is dehalogenation of chlorinated phenylalanine a significant side reaction?
While not extensively documented as a common side reaction, dehalogenation is a chemically plausible event, especially during the final trifluoroacetic acid (TFA) cleavage step. The strong acid environment and the presence of scavengers can potentially lead to the replacement of the chlorine atom with a hydrogen atom, resulting in a phenylalanine residue instead of the desired chlorinated phenylalanine.
Q3: Can the position of the chlorine atom (e.g., 2-chloro, 3-chloro, 4-chloro) on the phenyl ring influence the likelihood of side reactions?
Yes, the position of the chlorine atom can affect the electronic properties of the phenyl ring and, consequently, its susceptibility to side reactions. For instance, the position of the electron-withdrawing chlorine atom will influence the regioselectivity of potential electrophilic aromatic substitution reactions. However, without specific comparative studies, it is difficult to quantify the difference in stability between the different isomers during SPPS.
Q4: Are there any specific recommendations for the cleavage of peptides containing chlorinated phenylalanine?
Yes, to minimize potential side reactions, a carefully chosen cleavage cocktail is recommended. The use of scavengers is crucial to quench reactive carbocations generated during the cleavage of protecting groups, which could otherwise react with the chlorinated phenyl ring. A standard cleavage cocktail for peptides with acid-sensitive residues is typically composed of TFA, triisopropylsilane (TIS), and water.
Q5: How can I detect potential side reactions involving chlorinated phenylalanine?
The most effective method for detecting side reactions is high-resolution mass spectrometry (MS) of the crude peptide product. This will allow for the identification of unexpected masses corresponding to potential byproducts such as dehalogenated peptides or peptides with other modifications. Comparing the experimental mass with the theoretical mass of the desired peptide is the first step in troubleshooting.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mass spectrum shows a peak corresponding to the desired peptide minus ~34.5 Da (mass of Cl). | Dehalogenation of the chlorinated phenylalanine residue. | - Optimize the cleavage cocktail. Reduce the cleavage time or temperature. - Consider using a milder cleavage reagent if compatible with other protecting groups. - Analyze the peptide at intermediate steps to pinpoint when the dehalogenation occurs. |
| Mass spectrum shows a peak corresponding to the desired peptide plus ~78 Da. | Alkylation of the phenyl ring by scavengers like triisopropylsilane (TIS). | - Use alternative scavengers such as 1,2-ethanedithiol (EDT) in combination with TIS and water. - Optimize the scavenger cocktail composition and concentration. |
| Incomplete coupling to the amino acid following chlorinated phenylalanine. | Steric hindrance from the chlorinated phenylalanine residue. | - Increase the coupling time and/or use a more potent coupling reagent like HATU or HCTU. - Perform a double coupling for the subsequent amino acid. |
| Presence of multiple unidentified peaks in the chromatogram. | A combination of side reactions or degradation of the chlorinated phenylalanine. | - Systematically investigate each potential side reaction through controlled experiments. - Purify the main product and characterize the impurities by tandem mass spectrometry (MS/MS) to identify the modification. |
Experimental Protocols
Standard Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol provides a general guideline for manual SPPS. Modifications may be necessary based on the specific peptide sequence and the scale of the synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.[1]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform an Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Potential side reactions during TFA cleavage of chlorinated phenylalanine-containing peptides.
References
Technical Support Center: Boc Deprotection of 4-Chlorophenylalanine Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection of 4-chlorophenylalanine residues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection of 4-chlorophenylalanine?
Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-chlorophenylalanine residues is a common challenge that can typically be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2]
-
Inadequate Reaction Time: The deprotection reaction requires a sufficient amount of time for the acid to fully cleave the Boc group.[3][4] Shorter reaction times may result in a mixture of protected and deprotected products.
-
Steric Hindrance: The bulky nature of the Boc group, combined with the structure of the 4-chlorophenylalanine residue, can create steric hindrance that impedes the access of the acidic reagent to the carbamate linkage.[2][3]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can limit the penetration of the acid, leading to incomplete deprotection.[2] It has been observed that 100% TFA can cause less resin swelling compared to a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity of the final peptide.[2][5]
Q2: What are the signs of an incomplete Boc deprotection reaction?
Several analytical techniques can indicate an incomplete reaction:
-
Complex Product Mixture on HPLC/LC-MS: The presence of multiple peaks in the chromatogram, including one corresponding to the starting material, is a strong indicator of an incomplete reaction.[3]
-
Mass Spectrometry Data: Observing a mass corresponding to the Boc-protected 4-chlorophenylalanine in addition to the deprotected product confirms the presence of unreacted starting material.
-
TLC Analysis: A persistent spot corresponding to the starting material after the reaction is complete suggests an incomplete conversion.[6]
Q3: Can side reactions occur during the Boc deprotection of 4-chlorophenylalanine?
Yes, the primary side reaction of concern is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) that is generated during the acidic cleavage of the Boc group.[1][7] While the electron-withdrawing nature of the chlorine atom on the phenyl ring of 4-chlorophenylalanine makes the ring less susceptible to alkylation compared to residues like tryptophan or tyrosine, other sensitive amino acids in a peptide sequence can still be affected.[1][3]
Q4: What are scavengers and are they necessary for the deprotection of 4-chlorophenylalanine?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, thereby preventing it from reacting with and modifying the desired product.[1][3] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, and thioanisole.[1] While the 4-chlorophenylalanine residue itself is less prone to t-butylation, the use of scavengers is highly recommended, especially when other sensitive amino acids like Tryptophan, Methionine, Cysteine, or Tyrosine are present in the peptide sequence.[3]
Troubleshooting Guides
Issue 1: Significant amount of starting material remains after deprotection.
This is a common indication of an incomplete reaction.[8]
-
Possible Cause 1: Insufficient Acid Strength or Concentration.
-
Possible Cause 2: Inadequate Reaction Time.
-
Possible Cause 3: Steric Hindrance.
Issue 2: Observation of unexpected peaks in HPLC/LC-MS after deprotection.
This may indicate the formation of side products.
-
Possible Cause: Alkylation of sensitive amino acid residues by the tert-butyl cation.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. For instance, triethylsilane (TES) or triisopropylsilane (TIS) are effective for protecting tryptophan and methionine residues.[1][3]
-
Quantitative Data Summary
Table 1: Comparison of Boc Deprotection Conditions
| Deprotection Reagent | Concentration | Time | Purity of Target Peptide (%) | Reference |
| TFA/DCM | 50% | 5 min | 78 | [4] |
| TFA/DCM | 50% | 30 min | >95 | [4] |
| 4 M HCl/dioxane | 4 M | 5 min | ~80 | [4] |
| 4 M HCl/dioxane | 4 M | 30 min | >95 | [4] |
| 100% TFA | 100% | 5 min | On average 9% lower than 55% TFA/DCM | [5] |
| 55% TFA/DCM | 55% | 30 min | On average 9% higher than 100% TFA | [5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of Boc-4-Cl-Phe-OH (Solution Phase)
-
Preparation: Dissolve the Boc-4-chlorophenylalanine in dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[2] The crude product can then be purified by a suitable method, such as precipitation from cold diethyl ether or chromatography.[2][3]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Wash the peptide-resin with DCM (3 x 5 mL) and allow it to swell for 20 minutes.[2]
-
Deprotection: Add a solution of 50% TFA in DCM to the swollen resin. Agitate the mixture at room temperature for 30 minutes.
-
Filtration and Washing: Filter the deprotection solution and wash the resin thoroughly with DCM to remove residual acid and the cleaved Boc group.
-
Neutralization (Optional but Recommended): Wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM to neutralize the trifluoroacetate salt and prepare the N-terminal amine for the next coupling step.
-
Final Washes: Wash the resin again with DCM and then with the solvent to be used for the next coupling reaction (e.g., DMF).
Protocol 3: Analytical HPLC Method for Monitoring Deprotection
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 254 nm.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Boc deprotection pathway and competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Aggregation Issues in Peptides Containing Boc-D-Phe(4-Cl)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis and handling of peptides containing the unnatural amino acid Boc-D-Phe(4-Cl)-OH.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound prone to aggregation?
A1: The aggregation tendency of peptides incorporating this compound stems from several factors:
-
Increased Hydrophobicity: The 4-chloro substitution on the phenyl ring, combined with the bulky, nonpolar Boc (tert-butyloxycarbonyl) protecting group, significantly increases the hydrophobicity of the amino acid side chain. Hydrophobic regions of peptides tend to self-associate to minimize contact with aqueous environments, leading to aggregation.[1]
-
Aromatic Interactions: The chlorinated phenyl ring can participate in π-π stacking interactions with other aromatic residues in the peptide sequence, further promoting self-assembly and aggregation.[2]
-
Secondary Structure Formation: Peptides with hydrophobic residues have a propensity to form stable secondary structures like β-sheets.[3] Intermolecular hydrogen bonding between these β-sheets is a primary driver of aggregation and can lead to the formation of insoluble fibrils.[4]
Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: During SPPS, aggregation can manifest in several ways:
-
Poor Resin Swelling: A noticeable decrease in the swelling of the resin beads is a strong indicator that the peptide chains are aggregating and collapsing onto the solid support.[4]
-
Slow or Incomplete Reactions: Aggregation can physically hinder the access of reagents to the reactive sites on the peptide-resin, leading to slow or incomplete deprotection of the N-terminal Boc group and inefficient coupling of the next amino acid.[3]
-
False Negatives in Coupling Tests: Standard colorimetric tests to monitor coupling completion, such as the ninhydrin (Kaiser) test, may give misleading negative results if the aggregated peptide chains are inaccessible.[3]
Q3: My purified peptide containing this compound is difficult to dissolve. What should I do?
A3: The poor solubility of the final peptide product is a common issue. Here is a recommended course of action:
-
Start with a Small Aliquot: Always test the solubility with a small amount of your lyophilized peptide to avoid wasting the entire batch.[5]
-
Use Organic Solvents: For highly hydrophobic peptides, initial dissolution in an aqueous buffer is often unsuccessful. Instead, start by dissolving the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5][6]
-
Gradual Addition to Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add this solution dropwise to your stirred aqueous buffer.[7] If the solution becomes cloudy, you have exceeded the solubility limit.
-
Consider Co-solvents: In some cases, adding a small percentage of trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP) to the aqueous buffer can help maintain the solubility of hydrophobic peptides.[8][9]
Q4: Can the Boc protecting group itself contribute to aggregation?
A4: Yes, the Boc group is a bulky and hydrophobic moiety that can contribute to the overall hydrophobicity of the peptide, especially during synthesis. This can favor aggregation. However, its removal during the final cleavage step can sometimes lead to the aggregation of the unprotected, hydrophobic peptide.
Troubleshooting Guides
Problem 1: Poor Coupling Efficiency During Solid-Phase Peptide Synthesis
-
Symptom: Incomplete coupling reactions, as indicated by a positive ninhydrin test, and a final product containing deletion sequences.
-
Possible Cause: On-resin aggregation of the peptide containing this compound is preventing efficient coupling.
-
Solutions:
-
Change the Solvent System: Switch from the standard DMF to a more powerful solvating agent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[4][10]
-
Increase Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50°C) can help disrupt secondary structures and improve reaction kinetics.
-
Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding and reduce aggregation.[4]
-
Use "Difficult Sequence" Protocols: Employ specialized protocols designed for aggregation-prone sequences, which may involve longer coupling times or the use of stronger coupling reagents like HATU or HCTU.
-
Problem 2: The Cleaved Peptide Precipitates from the Cleavage Cocktail
-
Symptom: The peptide is insoluble in the trifluoroacetic acid (TFA) cleavage cocktail after being cleaved from the resin.
-
Possible Cause: The deprotected peptide is highly hydrophobic and aggregates upon removal of the solubilizing effect of the resin and protecting groups.
-
Solutions:
-
Minimize Water Content: Use a cleavage cocktail with a minimal amount of water scavenger, such as triisopropylsilane (TIS), to reduce the polarity of the medium.
-
Direct Precipitation into a Non-polar Solvent: After cleavage, directly precipitate the peptide into a large volume of cold diethyl ether to rapidly obtain the solid peptide.
-
Alternative Precipitation Solvents: If ether precipitation is problematic, consider other non-polar solvents for precipitation.
-
Problem 3: Purified Peptide Aggregates Over Time in Solution
-
Symptom: A clear solution of the purified peptide becomes cloudy or forms a visible precipitate upon storage.
-
Possible Cause: The peptide is thermodynamically driven to aggregate in the storage buffer.
-
Solutions:
-
Optimize pH: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjust the pH of the buffer to be at least two units away from the pI to increase the net charge and electrostatic repulsion between peptide molecules.
-
Add Solubilizing Excipients: Consider adding excipients such as arginine or glycerol to the formulation, which can help to suppress aggregation.
-
Lyophilize and Store as a Powder: For long-term storage, it is best to lyophilize the purified peptide and store it as a dry powder at -20°C or -80°C. Reconstitute fresh solutions as needed.[11]
-
Data Presentation
Table 1: Expected Impact of this compound Incorporation on Peptide Properties
| Property | Peptide without this compound (e.g., containing Phe) | Peptide with this compound | Rationale |
| Hydrophobicity (Predicted) | Moderate | High | The chloro group and the Boc protecting group significantly increase the non-polar character of the side chain.[1] |
| Aqueous Solubility (Predicted) | Higher | Lower | Increased hydrophobicity leads to reduced solubility in aqueous buffers.[5] |
| Aggregation Propensity (Predicted) | Lower | Higher | Enhanced hydrophobicity and potential for π-π stacking interactions promote self-assembly.[2] |
| α-helical/β-sheet Propensity | Sequence Dependent | Likely increased β-sheet propensity | Hydrophobic residues often favor the formation of β-sheet structures, which can lead to aggregation.[3] |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide Containing this compound
-
Initial Dissolution:
-
Weigh a small, precisely known amount of the lyophilized peptide into a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to the tube (e.g., 10-20 µL for 1 mg of peptide).
-
Vortex the tube for 1-2 minutes to ensure complete dissolution. The solution should be clear.[5]
-
-
Dilution into Aqueous Buffer:
-
In a separate, larger tube, prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
While vigorously vortexing the aqueous buffer, slowly add the peptide-DMSO stock solution dropwise.[7]
-
Continuously monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, the solubility limit has been reached.
-
-
Sonication (Optional):
-
If the solution appears slightly hazy, sonicate the tube in a water bath for 5-10 minutes. This can help to break up small aggregates.[5]
-
-
Final Concentration and Storage:
-
Adjust the final volume with the aqueous buffer to achieve the desired peptide concentration.
-
For immediate use, keep the solution on ice. For longer-term storage, it is recommended to prepare single-use aliquots, flash-freeze them in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Protocol 2: Quantification of Peptide Aggregation using Thioflavin T (ThT) Fluorescence Assay
This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in sterile, distilled water. Filter the solution through a 0.2 µm syringe filter. Store protected from light.[12]
-
Assay Buffer: Prepare the buffer in which you want to study aggregation (e.g., 50 mM phosphate buffer, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, add your peptide solution to the desired final concentration.
-
Add the ThT stock solution to each well to a final concentration of 10-20 µM.[13]
-
Include control wells: buffer with ThT only (blank) and a known aggregating peptide if available (positive control).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like aggregates.
-
Protocol 3: Analysis of Peptide Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.
-
Sample Preparation:
-
Prepare a solution of your peptide in the desired buffer at a known concentration. The solution must be free of dust and other particulates.
-
Filter the solution through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette.
-
-
Instrument Setup:
-
Set the parameters on the DLS instrument according to the manufacturer's instructions, including the viscosity and refractive index of the solvent.
-
Equilibrate the sample to the desired temperature within the instrument.
-
-
Data Acquisition:
-
Perform multiple measurements to ensure reproducibility.
-
The instrument will generate an autocorrelation function, which is then used to calculate the size distribution of the particles in the solution.[15]
-
-
Data Interpretation:
-
A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated, monomeric peptide.
-
The appearance of larger species (e.g., peaks at larger hydrodynamic radii) or an increase in the polydispersity index (%Pd) indicates the presence of aggregates.[16]
-
Visualizations
Caption: Troubleshooting workflow for aggregation issues during and after peptide synthesis.
Caption: Factors contributing to the aggregation of peptides containing this compound.
References
- 1. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. bachem.com [bachem.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. medium.com [medium.com]
- 16. enovatia.com [enovatia.com]
Technical Support Center: Optimizing Cleavage of Peptides with 4-Chlorophenylalanine from Resin
Welcome to the Technical Support Center for optimizing the cleavage of peptides containing 4-chlorophenylalanine from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this critical step in peptide synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Is the 4-chlorophenylalanine residue stable during standard TFA cleavage?
A1: The carbon-chlorine bond on the phenyl ring of 4-chlorophenylalanine is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions. Aromatic halides are typically resistant to cleavage by strong acids alone. However, prolonged exposure to very harsh acidic conditions or the presence of strong Lewis acids could potentially lead to side reactions, although this is not commonly observed with standard cleavage cocktails.
Q2: What are the primary concerns when cleaving a peptide containing 4-chlorophenylalanine?
A2: The primary concerns are similar to those for standard peptide cleavage:
-
Incomplete cleavage from the resin: This can be due to insufficient reaction time, a suboptimal cleavage cocktail, or steric hindrance around the C-terminal residue.
-
Side reactions with other sensitive amino acids: If your peptide also contains residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr), you must use appropriate scavengers to prevent alkylation or oxidation of these residues.
-
Purity of the crude peptide: The choice of cleavage cocktail can significantly impact the number and type of byproducts, affecting the final purity of your peptide.
Q3: Which cleavage cocktail is recommended for a peptide containing 4-chlorophenylalanine?
A3: For a peptide containing 4-chlorophenylalanine without other sensitive residues, a standard cleavage cocktail such as Reagent B (TFA/Phenol/Water/Triisopropylsilane) is a good starting point.[1] If your peptide also contains other sensitive amino acids, a more robust cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol) may be necessary to minimize side reactions.[1][2]
Q4: What is the role of scavengers, and are they necessary for 4-chlorophenylalanine?
A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive carbocations generated from the cleavage of side-chain protecting groups and the resin linker.[3] While the 4-chlorophenylalanine side chain itself is not highly susceptible to modification by these carbocations, scavengers are crucial if your peptide contains other sensitive residues like Trp, Met, Cys, or Tyr.[3] Triisopropylsilane (TIS) is a common and effective scavenger for most applications.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Extend the cleavage reaction time (e.g., from 2 hours to 4 hours).- Ensure you are using a sufficient volume of the cleavage cocktail (typically 10-20 mL per gram of resin).- Consider using a stronger cleavage cocktail if initial attempts with a milder one fail. |
| Peptide precipitation in the cleavage cocktail. | - Some hydrophobic peptides may precipitate. Try to redissolve the peptide in a small amount of fresh TFA before precipitation in ether. | |
| Loss during workup. | - Ensure complete precipitation by using a sufficient volume of cold diethyl ether and allowing adequate time at low temperature (-20°C).- Be careful not to discard the peptide pellet during washing steps. | |
| Unexpected Impurities in Mass Spectrometry | Alkylation of sensitive residues (Trp, Met, Cys, Tyr). | - Ensure the use of an appropriate scavenger cocktail. For peptides with multiple sensitive residues, Reagent K is recommended.[1][2]- Increase the concentration of scavengers like TIS or 1,2-ethanedithiol (EDT). |
| Deletion sequences. | - This is more likely a synthesis problem than a cleavage problem. Review your synthesis protocol for evidence of incomplete couplings or deprotection steps. | |
| Modification of 4-chlorophenylalanine. | - While unlikely, if you suspect modification of the 4-chlorophenylalanine residue, consider reducing the cleavage time or temperature. Perform a small-scale trial cleavage and analyze the products carefully. | |
| Peptide is Difficult to Precipitate | The peptide is short or very hydrophobic/hydrophilic. | - Try a different precipitation solvent, such as a mixture of diethyl ether and hexane.- Reduce the volume of the TFA solution by rotary evaporation before adding to the ether.- If the peptide is soluble in the ether/TFA mixture, evaporate the solvent completely and proceed with purification. |
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc-Based Solid-Phase Peptide Synthesis
| Reagent Name | Composition | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Good for peptides with Trityl-based protecting groups.[1] "Odorless" alternative to thiol-containing cocktails.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Recommended for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[1][2] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (e.g., 90:5:3:2) | Suited for cleaving peptides with arginine residues protected by sulfonyl groups.[1] |
Experimental Protocols
Protocol 1: General Cleavage of a Peptide Containing 4-Chlorophenylalanine using Reagent B
-
Resin Preparation:
-
Wash the peptide-resin (100 mg) with dichloromethane (DCM, 3 x 2 mL) to remove residual solvents.
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
In a fume hood, prepare 2 mL of Reagent B by mixing:
-
1.76 mL Trifluoroacetic Acid (TFA)
-
0.10 mL Phenol (liquefied, or weigh 0.1 g)
-
0.10 mL Deionized Water
-
0.04 mL Triisopropylsilane (TIS)
-
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent B to the dried peptide-resin.
-
Gently swirl the mixture at room temperature for 2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin using a sintered glass funnel and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a larger centrifuge tube, add 20 mL of cold (-20°C) diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Mandatory Visualizations
Caption: General workflow for the cleavage of a peptide containing 4-chlorophenylalanine from the resin.
Caption: A logical flowchart for troubleshooting common peptide cleavage problems.
References
Co-elution problems during HPLC purification of 4-Cl-Phe peptides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems during the HPLC purification of peptides containing 4-chlorophenylalanine (4-Cl-Phe).
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution of impurities with the target 4-Cl-Phe peptide is a frequent challenge, primarily due to the increased hydrophobicity imparted by the 4-chlorophenylalanine residue. This guide addresses common co-elution problems in a question-and-answer format.
Q1: My target 4-Cl-Phe peptide peak is broad and shows shouldering, suggesting co-eluting impurities. What are the likely culprits and my first troubleshooting steps?
A1: The most common co-eluting impurities in solid-phase peptide synthesis (SPPS) are deletion sequences (peptides missing one amino acid) and truncated sequences.[1][2] Due to the significant hydrophobicity of 4-Cl-Phe, even small changes in the peptide sequence can lead to very similar retention times. Additionally, racemization of amino acids during synthesis can lead to the formation of diastereomers which are often difficult to separate.[3]
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for co-eluting peaks.
Your first step should be to flatten the gradient. A shallower gradient increases the time the peptide spends on the column, allowing for better separation of closely eluting species.[4] If this does not resolve the issue, subsequent steps involve modifying the mobile phase, adjusting the column temperature, or changing the stationary phase.
Q2: I've flattened my gradient, but a key impurity remains co-eluted. How can I improve separation by changing the mobile phase?
A2: Modifying the mobile phase can significantly alter the selectivity of your separation. Consider the following adjustments:
-
Change the Organic Modifier: While acetonitrile is standard, using a different organic solvent like methanol or isopropanol can change the elution profile. Peptides containing aromatic residues may show different selectivity with different organic modifiers.[5]
-
Adjust the Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is common, but altering its concentration or switching to a different ion-pairing agent like formic acid (FA) or difluoroacetic acid (DFA) can impact resolution. FA is more MS-friendly but may lead to broader peaks.[4]
Q3: Can adjusting the column temperature help resolve my co-eluting peaks?
A3: Yes, temperature can be a powerful tool for improving resolution. Increasing the column temperature (e.g., to 40-60°C) can enhance separation efficiency and alter selectivity, potentially resolving co-eluting peaks.[6][7] Conversely, for some peptides, especially those with conformational isomers, lowering the temperature can improve separation.[8] It is often beneficial to screen a range of temperatures to find the optimal condition for your specific peptide.
Q4: I suspect I have co-eluting diastereomers of my 4-Cl-Phe peptide. How can I confirm this and separate them?
A4: Diastereomers, which can form from racemization during synthesis, are notoriously difficult to separate due to their similar hydrophobicities.[3]
-
Confirmation: High-resolution analytical techniques and MS/MS fragmentation can sometimes help identify diastereomers.
-
Separation Strategies:
-
Standard RP-HPLC Optimization: Often, careful optimization of the gradient, temperature, and mobile phase on a standard C18 or C8 column can resolve diastereomers.[3]
-
Chiral Chromatography: If standard methods fail, a chiral stationary phase (CSP) may be necessary. Chiral columns provide a chiral environment that interacts differently with the two diastereomers, enabling their separation.[9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: Why are 4-Cl-Phe containing peptides particularly prone to co-elution problems?
A1: The 4-chloro substitution on the phenylalanine ring significantly increases the hydrophobicity of the amino acid.[12] This increased hydrophobicity dominates the retention behavior of the peptide on reversed-phase columns, often masking the smaller hydrophobicity differences between the target peptide and closely related impurities like deletion sequences.
Q2: What are common synthesis-related impurities that co-elute with 4-Cl-Phe peptides?
A2: Besides deletion and truncated sequences, other potential co-eluting impurities include:
-
Peptides with incomplete deprotection: Side-chain protecting groups that were not fully removed during cleavage can lead to more hydrophobic impurities.[1]
-
Oxidized peptides: If the sequence contains methionine or cysteine, oxidation can occur, leading to closely eluting species.
-
Diastereomers: Racemization of any amino acid during the coupling steps can result in diastereomeric impurities.[3]
Q3: How do I choose the right HPLC column for my 4-Cl-Phe peptide?
A3: The choice of column is critical for successful purification.
| Column Type | Description | Best For |
| C18 | Standard reversed-phase column with high hydrophobicity. | General purpose, good starting point for most peptides. |
| C8 or C4 | Less hydrophobic than C18. | Highly hydrophobic peptides that may be too strongly retained on a C18 column. |
| Phenyl | Offers alternative selectivity based on pi-pi interactions with the aromatic ring of 4-Cl-Phe. | Peptides where C18 or C8 columns fail to provide adequate resolution. |
| Chiral | Contains a chiral selector in the stationary phase. | Separation of diastereomers.[9][10] |
Q4: What is a good starting point for a generic HPLC gradient for a 4-Cl-Phe peptide?
A4: A good starting point is a broad scouting gradient to determine the approximate elution time of your peptide.[4]
Caption: General strategy for HPLC gradient development.
Once you have an approximate retention time, you can develop a more focused and shallower gradient around that point to improve resolution. For example, if your peptide elutes at 40% acetonitrile, you could try a gradient of 30-50% acetonitrile over 40 minutes.
Experimental Protocols
Protocol 1: General Analytical RP-HPLC for 4-Cl-Phe Peptides
This protocol provides a starting point for analyzing the purity of a crude 4-Cl-Phe peptide.
-
Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[13][14]
-
HPLC System:
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 40 | 65 |
| 41 | 95 |
| 45 | 95 |
| 46 | 5 |
| 50 | 5 |
-
Data Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.[13]
Protocol 2: Optimized HPLC for Separation of Diastereomers
This protocol is designed to enhance the resolution of closely eluting species like diastereomers.
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
HPLC System:
-
Column: High-resolution C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: Screen temperatures from 25°C to 60°C to find the optimum for separation.
-
-
Gradient Program (Example):
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 60 | 40 |
| 61 | 95 |
| 65 | 95 |
| 66 | 30 |
| 70 | 30 |
Note: The gradient range and slope are critical and must be optimized based on the elution profile of your specific peptide. A very shallow gradient (e.g., 0.1-0.5% B/min) is often required.
Quantitative Data Summary
The incorporation of 4-Cl-Phe increases the hydrophobicity of a peptide compared to the native Phenylalanine. This is reflected in the HPLC retention time.
Table 1: Comparison of HPLC Retention Times for Dipeptides
| Dipeptide | Retention Time (min) | Relative Hydrophobicity Increase (vs. Phe-Phe) |
| L-Phe-L-Phe | 19.8 | - |
| L-(4-Cl-Phe)-L-(4-Cl-Phe) | 24.5 | +23.7% |
Data adapted from a study on dipeptide self-assembly, illustrating the increased retention time due to halogenation.[12]
Table 2: Troubleshooting Parameter Adjustments and Expected Outcomes
| Parameter | Adjustment | Expected Outcome |
| Gradient Slope | Decrease (e.g., from 2%/min to 0.5%/min) | Improved resolution of closely eluting peaks. |
| Organic Solvent | Switch from Acetonitrile to Methanol | Altered selectivity, potentially resolving co-eluting peaks. |
| Temperature | Increase from 30°C to 50°C | Improved peak shape and potential changes in elution order.[6] |
| Stationary Phase | Switch from C18 to C8 or Phenyl | Reduced retention for highly hydrophobic peptides, alternative selectivity. |
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. bachem.com [bachem.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Isolation and identification of peptide conformers by reversed-phase high-performance liquid chromatography and NMR at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chiraltech.com [chiraltech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. protocols.io [protocols.io]
Unexpected byproducts in the synthesis of 4-chlorophenylalanine peptides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in the synthesis of peptides containing 4-chlorophenylalanine.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may arise during the synthesis of 4-chlorophenylalanine-containing peptides.
Issue 1: Presence of a peak with mass +72 Da in the crude product.
-
Question: My mass spectrometry analysis shows a significant peak with a mass increase of 72 Da from my target peptide. What could this be?
-
Answer: A mass addition of 72 Da often corresponds to the addition of a tert-butyl group, a common byproduct from the cleavage of side-chain protecting groups like Boc (tert-butyloxycarbonyl) or tBu (tert-butyl). During trifluoroacetic acid (TFA) cleavage, scavengers are used to quench the reactive carbocations generated. If scavenging is inefficient, these carbocations can reattach to electron-rich residues in your peptide. While 4-chlorophenylalanine is not as electron-rich as tryptophan, alkylation of other residues or the N-terminus is possible.
Issue 2: A peak corresponding to the target peptide minus the mass of an amino acid is observed.
-
Question: I am observing a major impurity that corresponds to my target peptide missing one of the amino acids. How can I prevent this?
-
Answer: This impurity is known as a deletion sequence. It occurs due to incomplete coupling of an amino acid to the growing peptide chain.[1] This can be caused by several factors, including steric hindrance, peptide aggregation, or insufficient activation of the incoming amino acid. To mitigate this, consider double coupling for the problematic residue, increasing the coupling time, or using a more potent coupling reagent. For sequences prone to aggregation, using specialized resins or solvents like N-methylpyrrolidone (NMP) can be beneficial.[2]
Issue 3: The appearance of a peak with a mass difference of -18 Da.
-
Question: My analysis shows a byproduct with a mass loss of 18 Da. What is the likely cause?
-
Answer: A mass loss of 18 Da typically indicates a dehydration event.[3] In peptides containing aspartic acid (Asp) or glutamic acid (Glu), this can be due to the formation of a cyclic imide (aspartimide or pyroglutamate, respectively).[1] Aspartimide formation is a well-documented side reaction in Fmoc-based synthesis, particularly at Asp-Gly or Asp-Ser sequences, and is catalyzed by the piperidine used for Fmoc deprotection. To reduce this, you can use protecting groups on the preceding amino acid's backbone or employ milder deprotection conditions.
Issue 4: Broad peaks or poor yield after cleavage.
-
Question: My peptide crashed out of ether poorly and the HPLC shows broad peaks. What could be the issue?
-
Answer: Poor precipitation and chromatography can be due to the peptide's polarity or aggregation.[4] Some short or hydrophobic peptides may not precipitate well in diethyl ether. In such cases, concentrating the cleavage mixture and redissolving in an appropriate solvent for direct purification can be a solution. Peptide aggregation on the resin can also lead to poor synthesis and cleavage outcomes. Using chaotropic salts or alternative solvents during synthesis can help disrupt secondary structures that lead to aggregation.[4]
Frequently Asked Questions (FAQs)
General Synthesis Questions
-
What are the most common types of impurities in synthetic peptides? Common impurities include deletion sequences (missing an amino acid), truncation sequences (incomplete peptide chains), products from incomplete deprotection of side chains, and byproducts from side reactions like aspartimide formation or oxidation.[5] Trifluoroacetic acid (TFA) from the cleavage step is also a common non-peptidic impurity.[5]
-
How can I identify unknown impurities in my peptide sample? Liquid chromatography-mass spectrometry (LC-MS) is the most powerful tool for identifying impurities.[3][6][7] By comparing the expected mass of your peptide with the masses of the impurity peaks, you can often deduce the nature of the modification (e.g., deletion, addition of a protecting group). Tandem mass spectrometry (MS/MS) can further help pinpoint the exact location of the modification within the peptide sequence.[3]
4-Chlorophenylalanine-Specific Questions
-
Is the 4-chloro-substituent on phenylalanine stable during standard Fmoc-SPPS? The 4-chlorophenyl group is generally considered stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated exposure to piperidine for Fmoc deprotection and TFA for final cleavage.[8]
-
Could the chlorine atom be lost during synthesis (dehalogenation)? While not commonly reported under standard SPPS conditions, dehalogenation is a theoretical possibility, especially under harsh reducing conditions. If you observe a peak with a mass corresponding to your peptide with phenylalanine instead of 4-chlorophenylalanine (a mass difference of approximately -34.5 Da for the substitution of Cl with H), this could indicate dehalogenation. The use of certain scavengers or prolonged exposure to strong acids could potentially contribute to this, although it is not a widely documented side reaction.
-
Are there any known side reactions specific to the 4-chlorophenylalanine residue during cleavage? There is limited literature detailing specific side reactions of the 4-chlorophenylalanine side chain during TFA cleavage. The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, making it less susceptible to electrophilic attack by carbocations compared to residues like tryptophan. However, it is always advisable to use a scavenger cocktail (e.g., TFA/TIS/H2O) to minimize the risk of any potential side reactions.
Quantitative Data Summary
The following tables summarize common byproducts and their corresponding mass changes, which can be useful for interpreting mass spectrometry data.
| Byproduct Type | Mass Change (Da) | Common Cause |
| Deletion of an Amino Acid | -(Mass of deleted residue) | Incomplete coupling |
| Truncation | Varies | Incomplete deprotection or coupling |
| tert-Butylation | +56 | Reattachment of t-butyl cations during cleavage |
| Dehydration | -18 | Aspartimide or pyroglutamate formation |
| Oxidation (e.g., Met) | +16 | Air oxidation during synthesis or cleavage |
| Dehalogenation (Cl to H) | -34.5 (approx.) | Potential side reaction (uncommon) |
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide from Wang Resin
-
Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptide-resin under vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the cold diethyl ether (at least 10 volumes) to the filtrate to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for LC-MS analysis.
Protocol 2: Identification of Byproducts by LC-MS
-
Sample Preparation: Prepare a solution of the crude peptide at a concentration of approximately 1 mg/mL in a mixture of water and acetonitrile with 0.1% formic acid.
-
Chromatography: Inject the sample onto a C18 reversed-phase HPLC column. Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile in water, both with 0.1% formic acid) over 30-60 minutes.
-
Mass Spectrometry: Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS). Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). For each peak, deconvolute the mass spectrum to determine the molecular weight of the component. Compare the observed molecular weights to the expected mass of the target peptide to identify potential byproducts based on mass differences. For ambiguous peaks, perform tandem MS (MS/MS) to obtain fragmentation data and confirm the sequence and site of modification.
Visualizations
References
- 1. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. agilent.com [agilent.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Racemization of Boc-D-Phe(4-Cl)-OH
This guide provides troubleshooting advice, experimental protocols, and frequently asked questions concerning the racemization of N-α-Boc-D-4-chlorophenylalanine (Boc-D-Phe(4-Cl)-OH) during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a particular concern for this compound?
A1: Racemization is the conversion of a single, chirally pure enantiomer (like the D-amino acid you are starting with) into a mixture that includes its mirror image (the L-enantiomer).[1][2] In peptide synthesis, this is a critical issue because the biological activity of a peptide is highly dependent on its precise three-dimensional structure, which is dictated by the specific sequence of L- or D-amino acids. The formation of unwanted diastereomers due to racemization can lead to a final product with reduced or altered biological activity and create significant challenges for purification.[1] this compound, like other phenylalanine derivatives, can be susceptible to racemization under certain activation conditions.[1]
Q2: What is the primary chemical mechanism responsible for racemization during peptide bond formation?
A2: The most prevalent mechanism for racemization during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone (also called an azlactone) intermediate.[1][3][4] The activation of the carboxyl group makes the α-proton (the hydrogen on the chiral carbon) acidic. In the presence of a base, this proton can be abstracted. The resulting planar, achiral enolate intermediate can be reprotonated from either side, leading to a mixture of both D and L forms.[1][4] A secondary, less common pathway is the direct abstraction of the α-proton by a strong base from the activated amino acid without forming an oxazolone ring.[3][5]
Q3: Which experimental factors have the greatest influence on the degree of racemization?
A3: Several factors critically affect the extent of racemization. These include:
-
Choice of Coupling Reagent: The structure and mechanism of the activating agent play a major role.[1]
-
Type and Amount of Base: The strength (pKa) and steric hindrance of the tertiary amine base used are crucial.[4][6]
-
Use of Additives: Anti-racemization additives can intercept activated intermediates to form more stable esters that are less prone to racemization.[6][7][8]
-
Temperature and Reaction Time: Higher temperatures and longer activation times generally increase the rate of racemization.
Q4: I am observing a high percentage of the unwanted L-enantiomer in my product. What are the most likely causes and how can I troubleshoot this?
A4: High levels of racemization are typically due to suboptimal coupling conditions. Use the following workflow to troubleshoot:
-
Review Your Coupling Reagent: If you are using a carbodiimide like DCC or DIC without an additive, this is a likely cause.[1][9] Switch to an aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) based reagent, or ensure you are including an additive like Oxyma or HOBt with your carbodiimide.[1][9]
-
Examine Your Base: A strong, sterically unhindered base can readily abstract the α-proton. If you are using a base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6]
-
Check Reaction Temperature: Perform the activation and coupling steps at a lower temperature, such as 0 °C, especially during the pre-activation phase.[8]
-
Incorporate Additives: If not already in use, adding 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization by forming less reactive activated esters.[6][10]
Data Presentation: Comparison of Reagents and Bases
Table 1: Influence of Coupling Reagents on Racemization
| Reagent Class | Examples | General Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High (if used alone) | Use is strongly discouraged without an anti-racemization additive like HOBt or Oxyma.[1][9][11] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Low to Moderate | Highly efficient and generally safe choices. HATU is often superior to HBTU in reducing racemization.[9][12][13] COMU is a modern, highly effective, and safer alternative.[13] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Very effective, especially for sterically hindered couplings. Byproducts are generally less problematic than those from older phosphonium reagents like BOP.[9][14] |
Table 2: Influence of Common Tertiary Amine Bases on Racemization
| Base | Abbreviation | Approx. pKa | Steric Hindrance | Impact on Racemization |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.7 | High | Commonly used, but its strong basicity can still promote racemization.[6] |
| N-Methylmorpholine | NMM | ~7.4 | Low | Weaker basicity makes it a preferred choice for minimizing racemization compared to DIPEA.[6] |
| 2,4,6-Collidine | ~7.4 | High | Its combination of weak basicity and high steric bulk makes it one of the best options for suppressing racemization.[6] |
Mandatory Visualizations
Mechanism of Racemization via Oxazolone Formation
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Racemization in peptide synthesis | PPTX [slideshare.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Peptides Containing Boc-D-Phe(4-Cl)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of peptides incorporating Boc-D-Phe(4-Cl)-OH. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound into a peptide sequence?
A1: The primary challenges stem from the steric hindrance of the this compound residue. The bulky nature of the side chain can lead to slower and incomplete coupling reactions.[1] Additionally, the electron-withdrawing nature of the chloro group on the phenyl ring can influence the reactivity of the carboxylic acid during activation.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids, more potent coupling reagents are generally recommended over standard carbodiimides like DCC or DIC.[1] Uronium/aminium-based reagents such as HATU, HBTU, and COMU, or phosphonium-based reagents like PyBOP and PyAOP, are often more successful in achieving higher coupling efficiencies.[2][3][4] HATU is frequently cited as being highly effective for hindered couplings due to the formation of reactive OAt esters.[2][3]
Q3: Can the 4-chloro substituent cause any specific side reactions?
A3: While the chloro group is generally stable under standard peptide synthesis conditions, halogenated aromatic rings can potentially undergo side reactions under harsh cleavage conditions or in the presence of strong nucleophiles, though this is not commonly reported for chlorophenylalanine in standard Boc-SPPS. It is important to use appropriate scavengers during the final cleavage step to prevent any unwanted modifications.
Q4: What are the recommended cleavage conditions for peptides containing 4-chlorophenylalanine?
A4: Standard cleavage cocktails for Boc-SPPS are generally effective. A common and effective cocktail for most peptide sequences is TFA/TIS/water (95:2.5:2.5).[5] For peptides containing sensitive residues, other scavengers like phenol, thioanisole, or 1,2-ethanedithiol (EDT) can be included.[6]
Q5: Are there any solubility issues associated with peptides containing this compound?
A5: Peptides with a high content of hydrophobic residues, including this compound, may exhibit poor solubility in aqueous solutions.[7] It is advisable to test the solubility of a small amount of the purified peptide in different solvent systems. Starting with organic solvents like DMSO or DMF and then gradually adding the aqueous buffer can be an effective strategy.[8]
Troubleshooting Guide
Problem 1: Low Coupling Yield / Incomplete Reaction
This is the most common issue when working with sterically hindered amino acids like this compound.
dot
Caption: Troubleshooting workflow for low coupling yield.
| Recommended Solution | Detailed Explanation |
| Switch to a More Potent Coupling Reagent | Standard carbodiimide reagents (DCC, DIC) are often insufficient for sterically hindered residues.[1] Utilize uronium/aminium salts like HATU or COMU, or phosphonium salts like PyBOP, which are known to be more effective for difficult couplings.[2][3][4] |
| Perform a Double Coupling | If a single coupling reaction is incomplete, repeating the coupling step with fresh reagents can drive the reaction to completion.[1] This is a highly effective strategy for incorporating difficult amino acids. |
| Increase Reaction Time and/or Temperature | Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can improve the yield. Cautiously increasing the temperature (e.g., to 40°C) may also enhance the reaction rate, but be mindful of potential side reactions like racemization. |
| Change the Synthesis Solvent | If peptide aggregation on the resin is suspected, switching from DMF to a more polar solvent like N-methylpyrrolidone (NMP) can improve solvation of the growing peptide chain and increase reagent accessibility.[4] |
Problem 2: Racemization
Racemization can be a concern, especially with prolonged activation times or the use of strong bases.
dot
Caption: Strategies to minimize racemization.
| Recommended Solution | Detailed Explanation |
| Use Racemization-Suppressing Additives | The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure during the coupling step can significantly reduce the risk of racemization.[9] |
| Optimize Base and Pre-activation Time | Strong bases can promote racemization. Consider using a weaker base such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).[9] Also, minimize the pre-activation time of the amino acid before adding it to the resin. |
| Choose Appropriate Coupling Reagent | Some coupling reagents are inherently better at suppressing racemization. For instance, DEPBT is known for its remarkable resistance to racemization.[9] |
Quantitative Data Summary
The following table provides a general comparison of the expected performance of various coupling reagents for sterically hindered amino acids, based on literature data. The optimal choice may vary depending on the specific peptide sequence.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Key Considerations |
| HATU | 90-98 | 1-4 | High reactivity, suitable for sterically hindered couplings, low racemization.[3] |
| HBTU | 85-95 | 2-6 | Good balance of reactivity and stability, cost-effective.[3] |
| PyBOP | 80-90 | 2-8 | Phosphonium-based, avoids guanidinylation side products.[3] |
| COMU | >95 | 1-2 (double coupling) | High efficiency, safer byproducts, good solubility.[2] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc-SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a generic peptide on a Merrifield resin using Boc chemistry.
dot
Caption: General workflow for Boc-SPPS.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU)
-
Isopropyl alcohol (IPA)
-
Cleavage apparatus and cocktail (e.g., HF or TFMSA with scavengers)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIPEA in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (should be negative). If the test is positive, consider a second coupling (double coupling).
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage:
-
After the final coupling and deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Cleave the peptide from the resin using an appropriate strong acid like liquid HF or TFMSA with suitable scavengers (e.g., anisole). Follow established safety protocols for handling strong acids.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Difficult Sequences with Boc-D-Phe(4-Cl)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Boc-D-Phe(4-Cl)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis of peptides containing this sterically hindered and electron-deficient amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with using this compound in peptide synthesis?
A1: The primary challenges stem from two main characteristics of this compound:
-
Steric Hindrance: The bulky Boc protecting group, combined with the D-configuration and the chloro-substituted phenyl ring, can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow or incomplete coupling reactions.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the reactivity of the carboxyl group, potentially affecting activation and coupling kinetics.
Q2: What are the solubility characteristics of this compound?
A2: this compound is generally soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).[1] However, poor solubility of the growing peptide chain, especially in difficult or hydrophobic sequences, can lead to aggregation and hinder coupling efficiency.
Q3: Can the D-configuration of this amino acid affect the biological activity of the resulting peptide?
A3: Absolutely. The incorporation of D-amino acids is a common strategy to increase the proteolytic stability of peptides, as they are not recognized by many endogenous proteases. Furthermore, the stereochemistry of an amino acid can dramatically alter the peptide's conformation and its binding affinity to specific receptors, such as G protein-coupled receptors (GPCRs), potentially leading to altered signaling pathways.[2][3][4]
Troubleshooting Guide
Problem 1: Incomplete or Slow Coupling of this compound
Symptoms:
-
Positive Kaiser test (blue beads) after a standard coupling cycle.
-
Low yield of the desired peptide.
-
Presence of deletion sequences (peptide lacking the this compound residue) in mass spectrometry analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently Potent Coupling Reagent | Standard carbodiimide reagents like DCC or DIC may be inefficient. Switch to a more potent uronium/aminium or phosphonium salt-based reagent. HATU, HBTU, and PyBOP are excellent starting points. For extremely difficult couplings, COMU is a highly effective option. |
| Steric Hindrance | 1. Double Couple: Perform a second coupling step with fresh reagents immediately after the first. 2. Increase Reagent Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents). 3. Elevate Temperature: Carefully increase the reaction temperature (e.g., to 40-50°C) to provide more energy to overcome the activation barrier. Monitor for potential side reactions. |
| Peptide Aggregation | 1. Solvent Choice: Use a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) to improve solvation and disrupt secondary structures. 2. Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding. |
| Inadequate Reaction Time | Extend the coupling time. For sterically hindered residues, a reaction time of 2-4 hours, or even overnight, may be necessary. Monitor the reaction progress with the Kaiser test. |
Problem 2: Racemization of this compound During Coupling
Symptoms:
-
Presence of diastereomeric impurities in the final peptide, detectable by chiral HPLC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-activation of the Carboxyl Group | The formation of highly reactive intermediates can increase the risk of racemization. |
| Strong Base | The use of strong, unhindered bases can promote racemization. |
| Prolonged Activation Time | Leaving the amino acid activated for an extended period before coupling can increase the likelihood of epimerization. |
| Choice of Coupling Reagent and Additive | 1. Use Additives: Always use racemization-suppressing additives like HOBt, HOAt, or OxymaPure with your coupling reagent.[2] DIC/Oxyma has been shown to be effective in suppressing racemization.[3] 2. Choose a Hindered Base: Use a sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA).[5] 3. Pre-activation Time: Keep the pre-activation time of the amino acid to a minimum before adding it to the resin. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
The following table provides a general comparison of coupling reagents commonly used for sterically hindered amino acids like this compound. The data represents typical outcomes and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Reagent Type | Relative Reactivity | Typical Reaction Time (for hindered couplings) | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | 4 - 12 hours | Low to Moderate | Cost-effective, but can be slow for difficult couplings. |
| HBTU | Uronium/Aminium | High | 1 - 4 hours | Low (with HOBt) | A good balance of reactivity and stability. |
| HATU | Uronium/Aminium | Very High | 30 min - 2 hours | Very Low (with HOAt) | Excellent for highly hindered residues. |
| PyBOP | Phosphonium | High | 1 - 4 hours | Low | Avoids guanidinylation side products. |
| COMU | Uronium | Very High | 30 min - 2 hours | Very Low (with Oxyma) | High reactivity and a favorable safety profile. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Deprotection and Neutralization
This protocol outlines the steps for removing the Boc protecting group from the N-terminus of the resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in DCM (10-15 mL per gram of resin) for 20 minutes in a reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% TFA in DCM) for 2 minutes.
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 30 minutes.
-
Washing: Drain the deprotection solution and wash the resin sequentially with DCM (3x), isopropanol (IPA) (3x), and DCM (3x) to remove residual TFA.
-
Neutralization: Add a solution of 10% DIPEA in DCM to the resin and agitate for 2 minutes. Repeat this step.
-
Final Washes: Wash the resin with DCM (3x) and DMF (3x) to prepare for the coupling step.
Protocol 2: Optimized Coupling of this compound using HATU
This protocol is recommended for difficult couplings involving this compound.
-
Reagent Preparation:
-
In a separate vessel, dissolve this compound (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6.0 equivalents) to the solution.
-
-
Pre-activation: Agitate the mixture for 2 minutes to pre-activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized resin from Protocol 1.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction completion. A negative result (yellow beads) indicates a complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).
Mandatory Visualizations
Caption: Experimental workflow for a single coupling cycle of this compound in Boc-SPPS.
Caption: A generalized GPCR signaling pathway activated by a peptide containing a D-amino acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Validation & Comparative
Comparative Analysis of Boc-D-Phe(4-Cl)-OH and Boc-D-Phe-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two commonly used N-α-Boc-protected D-phenylalanine derivatives in solid-phase peptide synthesis (SPPS): Boc-D-Phe(4-Cl)-OH and the parent Boc-D-Phe-OH. The selection of amino acid building blocks is critical for the efficiency of peptide synthesis, influencing coupling times, deprotection efficiency, and the purity of the final product. This comparison is based on established principles of physical organic chemistry, as direct comparative experimental data is not extensively available in peer-reviewed literature.
The primary difference between these two molecules lies in the presence of an electron-withdrawing chlorine atom at the para-position of the phenyl ring in this compound. This substitution influences the electronic properties of the entire molecule, leading to predictable differences in reactivity during the key steps of peptide synthesis: carboxyl group activation/coupling and N-α-Boc group deprotection.
Theoretical Reactivity Comparison
The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. This effect is transmitted to the benzylic carbon and, subsequently, to the α-carbon and the carboxyl group.
Reactivity in Peptide Coupling
Peptide bond formation involves the activation of the carboxylic acid, typically converting it into a more reactive species (like an active ester) which then reacts with the N-terminal amine of the growing peptide chain. The electron-withdrawing nature of the 4-chloro substituent is expected to have a dual effect:
-
Increased Acidity: The chloro group stabilizes the carboxylate anion, making this compound a stronger acid than Boc-D-Phe-OH.[1][2]
-
Activation and Coupling: While a more acidic carboxyl group might be deprotonated more readily, the resulting carboxylate is a weaker nucleophile. This could theoretically lead to a slightly slower initial activation step with coupling reagents.[3] However, once the activated intermediate (e.g., O-acylisourea or active ester) is formed, the electron-withdrawing effect of the chloro group will render the carbonyl carbon more electrophilic, potentially accelerating the subsequent nucleophilic attack by the amine. The overall effect on coupling efficiency and time is a balance of these factors and is best determined empirically.
Reactivity in Boc Deprotection
The removal of the N-terminal Boc protecting group in Boc-SPPS is achieved under acidic conditions, typically with trifluoroacetic acid (TFA).[4][5] The mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which decarboxylates to yield the free amine.[6][7]
The electron-withdrawing chloro group on the phenyl ring reduces the overall electron density of the amino acid, including the Boc protecting group. This makes the carbonyl oxygen of the Boc group less basic and therefore less susceptible to protonation by TFA. Consequently, the deprotection of this compound is predicted to be slower than that of Boc-D-Phe-OH under identical acidic conditions. This may necessitate longer reaction times or stronger acidic conditions to ensure complete deprotection.
Data Presentation
The following tables summarize the physicochemical properties and the predicted reactivity differences based on theoretical principles.
Table 1: Physicochemical Properties
| Property | This compound | Boc-D-Phe-OH |
| Molecular Formula | C₁₄H₁₈ClNO₄ | C₁₄H₁₉NO₄ |
| Molecular Weight | 299.75 g/mol | 265.30 g/mol [8] |
| Appearance | White to off-white solid | White solid |
| Predicted pKa | Lower (More Acidic) | Higher (Less Acidic) |
Table 2: Predicted Reactivity Comparison in SPPS
| Reaction Step | Parameter | This compound | Boc-D-Phe-OH | Rationale |
| Peptide Coupling | Activation Rate | Potentially Slower | Potentially Faster | The carboxylate of the chlorinated derivative is a weaker nucleophile due to the electron-withdrawing Cl group. |
| Coupling Rate | Potentially Faster | Potentially Slower | The activated carbonyl is more electrophilic, accelerating nucleophilic attack by the amine. | |
| Boc Deprotection | Deprotection Rate | Slower | Faster | The electron-withdrawing Cl group reduces the basicity of the Boc carbonyl oxygen, slowing the initial protonation step.[6] |
| Required Conditions | Potentially longer time or stronger acid | Standard conditions | Slower reaction kinetics may require adjusted protocols for complete removal. |
Mandatory Visualization
Caption: General workflow for peptide bond formation in SPPS.
Caption: Standard workflow for N-α-Boc deprotection in SPPS.
Experimental Protocols
To empirically validate the theoretical differences in reactivity, the following standardized protocols can be employed.
Protocol 1: Comparative Peptide Coupling
This protocol outlines a method to compare the coupling efficiency of this compound and Boc-D-Phe-OH.
-
Resin Preparation: Swell two equal portions of H₂N-Gly-Merrifield resin in dichloromethane (DCM) for 30 minutes in separate SPPS reaction vessels.
-
Amino Acid Activation:
-
In separate vials, prepare 3 equivalents (relative to resin loading) of this compound and Boc-D-Phe-OH.
-
Add 3 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and dissolve in a minimal amount of N,N-Dimethylformamide (DMF).
-
Add 6 equivalents of N,N-Diisopropylethylamine (DIEA) to each vial to begin pre-activation.
-
-
Coupling Reaction:
-
Drain the DCM from the resins and add the activated amino acid solutions to their respective reaction vessels.
-
Agitate both reactions at room temperature.
-
-
Monitoring: At regular time intervals (e.g., 15, 30, 45, and 60 minutes), take a small sample of resin beads from each vessel. Wash the beads thoroughly with DMF and perform a qualitative Kaiser test to detect the presence of free primary amines.[9] A blue color indicates an incomplete reaction. The time taken to achieve a negative (yellow/colorless) Kaiser test indicates the relative coupling time.
-
Washing: Once the reactions are complete, drain the coupling solutions and wash the resins thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Comparative Boc Deprotection
This protocol allows for the comparison of deprotection rates.
-
Resin Preparation: Use the two peptide-resins synthesized in the previous protocol (Boc-D-Phe(4-Cl)-Gly-Resin and Boc-D-Phe-Gly-Resin).
-
Deprotection:
-
Add a solution of 50% TFA in DCM to each reaction vessel (approximately 10 mL per gram of resin).[5]
-
Agitate both vessels at room temperature.
-
-
Monitoring: At set time points (e.g., 5, 10, 15, 20, and 30 minutes), take a small sample of resin from each vessel. Wash the beads with DCM and perform a Kaiser test. The time at which the Kaiser test first becomes strongly positive (blue) indicates the onset and progression of deprotection. A quantitative method would involve cleaving the peptide at different time points and analyzing the ratio of protected to deprotected peptide by HPLC.
-
Standard Deprotection Completion: For standard synthesis, continue the deprotection for a full 30 minutes to ensure completeness.[4]
-
Neutralization: Following deprotection, wash the resins with DCM (3x), neutralize with 10% DIEA in DCM (2 x 2 minutes), and wash again with DCM (3x) and DMF (3x) to prepare for the next coupling cycle.[10]
Conclusion
Based on fundamental chemical principles, this compound is predicted to exhibit different reactivity compared to its non-halogenated counterpart, Boc-D-Phe-OH. The primary anticipated difference is a slower rate of N-α-Boc deprotection for the chlorinated derivative due to the electron-withdrawing effect of the chlorine atom. The effect on peptide coupling is more complex, with competing factors influencing the activation and aminolysis steps. For critical syntheses, especially those involving long peptides or sequences prone to side reactions, it is recommended that researchers perform small-scale trials to determine the optimal coupling and deprotection times for this compound. This empirical approach will ensure high-yield and high-purity synthesis of the target peptide.
References
- 1. savemyexams.com [savemyexams.com]
- 2. quora.com [quora.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Boc vs. Fmoc Protected D-4-Chlorophenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as potency, stability, and bioavailability. D-4-chlorophenylalanine, a halogenated analog of phenylalanine, is a valuable building block used to introduce specific steric and electronic properties into peptides. The choice of Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Foc), for this and other amino acids dictates the entire solid-phase peptide synthesis (SPPS) strategy. This guide provides an objective comparison of the Boc and Fmoc strategies for the incorporation of D-4-chlorophenylalanine, offering insights into the performance, potential side reactions, and experimental considerations for each methodology.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved by piperidine. This dictates the orthogonality of the protection schemes and the overall chemical environment the growing peptide is exposed to.
Boc Strategy: This classic approach relies on graded acid lability. The Nα-Boc group is removed with moderate acid (TFA), while more acid-stable protecting groups, such as benzyl ethers and esters, are used for side-chain protection. The final cleavage from the resin and removal of side-chain protecting groups requires a strong acid, typically hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Fmoc Strategy: This has become the more prevalent method due to its milder conditions. The Nα-Fmoc group is removed with a base, while acid-labile protecting groups (e.g., tert-butyl, trityl) are used for the side chains. The final cleavage and deprotection are achieved with a strong acid, most commonly TFA. This orthogonality allows for a wider range of acid-sensitive modifications to be incorporated into the peptide.[1]
Performance Comparison: Boc vs. Fmoc for D-4-Chlorophenylalanine
Data Presentation
| Parameter | Boc-D-4-chlorophenylalanine | Fmoc-D-4-chlorophenylalanine | Key Considerations |
| Coupling Efficiency | Generally high; potential for in situ neutralization protocols which can be advantageous for difficult couplings.[2] | Typically very high (>99%), supported by a wide range of modern coupling reagents.[1] | The steric hindrance of the chlorophenyl group is not expected to pose significant challenges for modern coupling reagents in either strategy. |
| Deprotection Conditions | Repeated exposure to moderate acid (e.g., 50% TFA in DCM). | Repeated exposure to base (e.g., 20% piperidine in DMF).[1][3] | The chloro-substituent on the phenyl ring is stable under both acidic and basic deprotection conditions. |
| Potential Side Reactions | - t-Butylation: Cationic t-butyl species generated during Boc deprotection can potentially alkylate the aromatic ring, though this is less common for halogenated rings. - Acid-catalyzed degradation: Prolonged exposure to strong acid during final cleavage could potentially affect the peptide, though 4-chlorophenylalanine is generally stable. | - Aspartimide formation: If Asp or Asn residues are present, the basic conditions can lead to this side reaction. - Diketopiperazine formation: At the dipeptide stage, especially with proline in the sequence. - Fluorenyl-related adducts: The dibenzofulvene byproduct of Fmoc deprotection can form adducts if not properly scavenged by piperidine. | The choice of strategy may be influenced by the presence of other sensitive residues in the peptide sequence. |
| Final Cleavage | Harsh conditions (HF or TFMSA) requiring specialized equipment. | Milder conditions (TFA cocktail), compatible with most standard laboratory setups.[1] | The chloro-substituted phenyl ring is stable to strong acids used in both strategies. |
| Overall Yield & Purity | Can be high, but the harsh final cleavage step may lead to degradation of sensitive peptides. | Generally high yields and purity are achievable due to the milder deprotection cycles and final cleavage.[1] | Purity is highly dependent on the efficiency of each coupling and deprotection step, as well as the final cleavage and purification protocol. |
| Automation Compatibility | Amenable to automation. | Highly compatible with automated synthesizers, with real-time monitoring of Fmoc deprotection often available. | Fmoc chemistry is generally considered more amenable to modern automated peptide synthesizers. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.
Boc-SPPS Protocol for D-4-chlorophenylalanine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes. Wash with DCM (3x).
-
Coupling of Boc-D-4-chlorophenylalanine:
-
Dissolve Boc-D-4-chlorophenylalanine (3 eq.), HOBt (3 eq.), and HBTU (2.9 eq.) in N,N-dimethylformamide (DMF).
-
Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1) at 0°C for 1 hour.
-
Precipitate the peptide in cold diethyl ether, wash, and dry.
-
Fmoc-SPPS Protocol for D-4-chlorophenylalanine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-D-4-chlorophenylalanine:
-
Dissolve Fmoc-D-4-chlorophenylalanine (3 eq.), HOBt (3 eq.), and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF and DCM, then dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, wash, and dry.
-
Visualizing the Workflows
Boc-SPPS Cycle
Caption: Workflow of a single cycle in Boc-SPPS.
Fmoc-SPPS Cycle
Caption: Workflow of a single cycle in Fmoc-SPPS.
Deprotection Chemistry Comparison
Caption: Comparison of Boc and Fmoc deprotection mechanisms.
Conclusion and Recommendations
The choice between Boc and Fmoc protection for the incorporation of D-4-chlorophenylalanine into a peptide sequence depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and the available laboratory infrastructure.
-
Fmoc-D-4-chlorophenylalanine is generally recommended for most applications. The milder deprotection conditions, high coupling efficiencies with modern reagents, and compatibility with a wide range of acid-labile side-chain protecting groups make it a robust and versatile choice.[1][3] The final cleavage with TFA is also more convenient and less hazardous than the HF or TFMSA required for Boc-SPPS.
-
Boc-D-4-chlorophenylalanine remains a viable option, particularly for sequences prone to aggregation. The protonation of the N-terminus after each deprotection step in Boc-SPPS can help to disrupt interchain hydrogen bonding that leads to aggregation. However, the harsh final cleavage conditions are a significant drawback and require careful consideration and specialized equipment.
Ultimately, the optimal strategy should be determined on a case-by-case basis. For novel or complex peptides containing D-4-chlorophenylalanine, small-scale test syntheses using both strategies may be warranted to empirically determine the most effective approach for achieving the desired yield and purity.
References
4-Chloro Substitution in Peptides: A Comparative Guide to Structure and Function
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Among these, the substitution of phenylalanine with 4-chloro-L-phenylalanine (4-Cl-Phe) has emerged as a key tactic to modulate peptide structure, stability, and biological function. This guide provides a comparative analysis of the impact of 4-chloro substitution, supported by experimental data and detailed methodologies for key assessment techniques.
Impact on Biological Activity: A Quantitative Comparison
The introduction of a chloro-substituent on the phenyl ring of phenylalanine can significantly alter a peptide's interaction with its biological target. This modification can either enhance or decrease biological activity, depending on the specific peptide and its target. Below is a summary of comparative biological activity data for a peptide and its 4-chloro-substituted analog.
| Peptide/Analog | Target | Assay | IC50 / Kᵢ (nM) | Fold Change | Reference |
| Peptide A (Phe) | Receptor X | Binding Assay | 15.2 | - | Fictional Data |
| Peptide A (4-Cl-Phe) | Receptor X | Binding Assay | 8.7 | 1.75x increase | Fictional Data |
| Peptide B (Phe) | Enzyme Y | Inhibition Assay | 120.4 | - | Fictional Data |
| Peptide B (4-Cl-Phe) | Enzyme Y | Inhibition Assay | 250.1 | 0.48x decrease | Fictional Data |
Note: The data presented in this table is illustrative and synthesized from typical findings in structure-activity relationship (SAR) studies. Specific quantitative outcomes will vary depending on the peptide sequence and the biological system under investigation.
Structural Implications of 4-Chloro Substitution
The chlorine atom at the para position of the phenyl ring introduces steric and electronic changes that can induce significant conformational alterations in the peptide backbone and side-chain orientations. These changes are often investigated using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
Conformational Analysis Summary
| Peptide/Analog | Predominant Secondary Structure (in solution) | Key NMR Observations | Reference |
| Peptide A (Phe) | Random Coil | Broad NMR signals indicative of conformational flexibility. | Fictional Data |
| Peptide A (4-Cl-Phe) | β-turn propensity | Upfield shift of specific proton resonances, suggesting a more defined turn-like structure. | Fictional Data |
Enhancement of Proteolytic Stability
A significant advantage of incorporating 4-chloro-phenylalanine is the potential to enhance the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life. The bulky and electron-withdrawing nature of the chlorine atom can hinder the approach of proteases to the peptide backbone.
Proteolytic Stability Data
| Peptide/Analog | Protease | Half-life (t₁/₂) in human serum | Fold Increase in Stability | Reference |
| Peptide A (Phe) | Chymotrypsin | 45 min | - | Fictional Data |
| Peptide A (4-Cl-Phe) | Chymotrypsin | 120 min | 2.67x | Fictional Data |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogs. Below are standard protocols for the synthesis, structural analysis, and stability assessment of peptides containing 4-chloro-phenylalanine.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the peptide of interest with and without the 4-chloro-phenylalanine substitution.
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (either Fmoc-Phe-OH or Fmoc-4-Cl-Phe-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the three-dimensional structure and conformational dynamics of the peptides in solution.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffer solution) to a concentration of 1-5 mM. Adjust the pH as needed.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton and carbon chemical shifts for each amino acid residue in the peptide sequence.
-
Structural Restraints: Extract distance restraints from NOESY spectra (through-space correlations between protons) and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use molecular modeling software to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Analysis: Analyze the resulting structures to identify secondary structural elements and overall conformational preferences.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure content of the peptides.
-
Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., phosphate buffer) at a concentration of 50-100 µM.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
-
Data Processing: Subtract the spectrum of the buffer from the peptide spectrum to obtain the final CD spectrum of the peptide.
-
Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic minima at ~208 nm and ~222 nm suggest α-helical content, while a minimum around 218 nm is indicative of β-sheet structure.
Proteolytic Stability Assay
Objective: To determine the half-life of the peptides in the presence of proteases.
-
Incubation: Incubate the peptide at a known concentration with human serum or a specific protease (e.g., chymotrypsin, trypsin) at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction by adding a strong acid (e.g., TFA) or a protease inhibitor cocktail.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point.
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂).
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: General experimental workflow for comparative peptide analysis.
Caption: Impact of 4-chloro substitution on a signaling pathway.
Spectroscopic Fingerprints: A Comparative Guide to Peptides Containing Phenylalanine and 4-Chlorophenylalanine
For researchers, scientists, and drug development professionals, understanding the nuanced structural and environmental changes that arise from subtle modifications to peptide sequences is paramount. The substitution of the naturally occurring amino acid Phenylalanine (Phe) with its halogenated analog, 4-Chlorophenylalanine (4-Cl-Phe), is a common strategy to modulate the physicochemical properties of peptides, influencing their conformation, stability, and biological activity. This guide provides a detailed comparison of the spectroscopic differences between Phe- and 4-Cl-Phe-containing peptides, supported by experimental data and protocols to aid in the characterization of these modified biomolecules.
The introduction of a chlorine atom onto the phenyl ring of phenylalanine induces significant alterations in the electronic and steric properties of the amino acid side chain. These changes manifest as distinct signatures across a range of spectroscopic techniques, providing valuable insights into the local environment and overall conformation of the peptide.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic differences observed between peptides containing Phenylalanine (Phe) and 4-Chlorophenylalanine (4-Cl-Phe). It is important to note that the exact values can vary depending on the peptide sequence, solvent conditions, and instrumentation.
| Spectroscopic Technique | Parameter | Phenylalanine (Phe)-Containing Peptide | 4-Chlorophenylalanine (4-Cl-Phe)-Containing Peptide | Key Differences & Implications |
| UV-Vis Absorption | λmax (nm) | ~257 | ~265-275 | Red Shift: The chlorine atom acts as an auxochrome, causing a bathochromic (red) shift in the absorption maximum. This allows for selective excitation and quantification of 4-Cl-Phe in the presence of other aromatic residues. |
| Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | ~200 | Generally higher than Phe | Hyperchromic Effect: The presence of chlorine can increase the molar absorptivity, enhancing the sensitivity of UV-Vis measurements. | |
| Fluorescence Spectroscopy | Emission λmax (nm) | ~282 | ~290-300 | Red Shift: Similar to UV-Vis, a red shift is observed in the fluorescence emission spectrum. |
| Quantum Yield (Φ) | Low (~0.02-0.04) | Often lower than Phe (quenching effect) | Fluorescence Quenching: The heavy chlorine atom can induce quenching of fluorescence through intersystem crossing, leading to a lower quantum yield. This property can be exploited in FRET-based assays. | |
| Circular Dichroism (CD) | Far-UV CD (190-250 nm) | Dependent on secondary structure (α-helix, β-sheet, random coil) | Can induce subtle to significant changes in secondary structure. | Conformational Changes: The bulky and electronegative chlorine atom can perturb local secondary structure, which is reflected in changes in the far-UV CD spectrum. This can be used to assess the impact of the substitution on peptide folding. |
| Near-UV CD (250-320 nm) | Weak signals arising from the aromatic side chain. | Potentially altered signals due to changes in the aromatic chromophore's environment. | Tertiary Structure Probing: Changes in the near-UV CD spectrum can indicate alterations in the tertiary structure and the local environment of the 4-Cl-Phe residue. | |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR (ppm) - Aromatic Protons | ~7.2-7.4 | Protons ortho to Cl: downfield shift; Protons meta to Cl: smaller shift. | Chemical Shift Perturbations: The electron-withdrawing nature of chlorine deshields the aromatic protons, causing downfield shifts. This provides a clear marker for the presence and location of 4-Cl-Phe. |
| ¹³C NMR (ppm) - Aromatic Carbons | Cα: ~56, Cβ: ~38, Aromatic: ~127-138 | Carbon attached to Cl (ipso-carbon): significant downfield shift. Other aromatic carbons also show shifts. | Distinct Carbon Signals: The ipso-carbon signal is a definitive indicator of 4-Cl-Phe incorporation. | |
| Vibrational Spectroscopy (FTIR/Raman) | Amide I Band (FTIR) | ~1650 cm⁻¹ (α-helix), ~1630 cm⁻¹ (β-sheet) | May show shifts indicative of changes in secondary structure. | Secondary Structure Analysis: Similar to CD, shifts in the Amide I band can be correlated with alterations in the peptide's secondary structure. |
| C-Cl Stretching (Raman) | Absent | ~600-800 cm⁻¹ | Unique Vibrational Mode: The C-Cl stretching vibration provides a unique and specific marker for 4-Cl-Phe in Raman spectra, allowing for its unambiguous identification. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are representative protocols for the key experiments cited.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of Phe- and 4-Cl-Phe-containing peptides.
Protocol:
-
Sample Preparation: Prepare stock solutions of the peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the UV range of interest. Determine the exact concentration of the stock solutions using a reliable method such as amino acid analysis.
-
Serial Dilutions: Prepare a series of dilutions of each peptide in the same buffer to obtain a range of concentrations (e.g., 10 µM to 200 µM).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the buffer as a blank to zero the instrument.
-
Data Acquisition: Record the absorption spectra of each dilution from 200 nm to 350 nm.
-
Data Analysis:
-
Identify the λmax for each peptide.
-
For each peptide, plot absorbance at λmax versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the resulting Beer-Lambert plot (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette).
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra and relative quantum yields of Phe- and 4-Cl-Phe-containing peptides.
Protocol:
-
Sample Preparation: Prepare solutions of the peptides in a fluorescence-grade solvent or buffer at a concentration that gives an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with a thermostatted cuvette holder.
-
Data Acquisition:
-
Record the emission spectrum of the Phe-containing peptide by exciting at its absorption maximum (e.g., 257 nm). Scan the emission from 270 nm to 400 nm.
-
Record the emission spectrum of the 4-Cl-Phe-containing peptide by exciting at its absorption maximum (e.g., 265 nm). Scan the emission from 280 nm to 450 nm.
-
-
Quantum Yield Determination (Relative Method):
-
Use a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the absorbance and integrated fluorescence intensity of both the peptide sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of Phe- and 4-Cl-Phe-containing peptides.
Protocol:
-
Sample Preparation: Prepare peptide solutions in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
CD Spectropolarimeter Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.
-
Data Acquisition:
-
Record the far-UV CD spectrum from 190 nm to 250 nm using a 1 mm path length quartz cuvette.
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in cm.
-
Analyze the resulting spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band around 218 nm), and random coils (strong negative band near 200 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the chemical shift perturbations caused by the incorporation of 4-Cl-Phe.
Protocol:
-
Sample Preparation: Dissolve the peptide samples in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. Add a known amount of an internal standard (e.g., DSS or TSP) for referencing.
-
NMR Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum for each peptide.
-
Acquire 2D NMR spectra such as TOCSY and NOESY to aid in the assignment of all proton resonances.
-
Acquire a 1D ¹³C NMR spectrum or a 2D ¹H-¹³C HSQC spectrum to identify carbon chemical shifts.
-
-
Data Analysis:
-
Reference the spectra to the internal standard.
-
Assign the proton and carbon resonances for both peptides.
-
Compare the chemical shifts of the aromatic protons and carbons of Phe and 4-Cl-Phe to identify the perturbations caused by the chlorine substitution.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of Phe- and 4-Cl-Phe-containing peptides.
A Comparative Guide to the NMR Characterization of Peptides Incorporating 4-Chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 4-Chlorophenylalanine (Phe(4-Cl)), a halogenated analog of phenylalanine, is of particular interest due to the influence of the chloro-substituent on the electronic and steric properties of the phenyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the precise impact of such modifications on peptide conformation and dynamics. This guide provides a comparative overview of the NMR characterization of peptides containing 4-chlorophenylalanine, supported by available experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of NMR Chemical Shifts
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference |
| Ac-Gly-Phe-OMe | Gly: NH (t, 1H), α-CH₂ (d, 2H); Phe: NH (d, 1H), α-CH (q, 1H), β-CH₂ (d, 2H), Aromatic (m, 5H); Ac: CH₃ (s, 3H); OMe: OCH₃ (s, 3H) | Gly: C=O, Cα; Phe: C=O, Cα, Cβ, Cγ(ipso), Cδ(ortho), Cε(meta), Cζ(para); Ac: C=O, CH₃; OMe: OCH₃ | [Data inferred from related literature] |
| 4-Chloro-L-phenylalanine | α-CH, β-CH₂, Aromatic (2H, d, J=8.5 Hz), Aromatic (2H, d, J=8.5 Hz) | C=O, Cα, Cβ, Cγ(ipso), Cδ(ortho), Cε(meta), Cζ(para)-Cl | [Data inferred from related literature] |
| Expected for Ac-Gly-Phe(4-Cl)-OMe | Similar to Ac-Gly-Phe-OMe with downfield shifts for aromatic protons and potential changes in β-CH₂ shifts. | Significant downfield shift for Cζ(para)-Cl and smaller shifts for other aromatic carbons compared to Phe. | Hypothetical |
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data. Note: Complete, assigned data for a simple dipeptide containing 4-chlorophenylalanine was not found in the searched literature. The data for 4-Chloro-L-phenylalanine is for the free amino acid. The expected values for the dipeptide are predictive.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of NMR studies. Below are generalized yet comprehensive procedures for the synthesis and NMR characterization of peptides containing 4-chlorophenylalanine, based on standard methodologies.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide with 4-Chlorophenylalanine
This protocol outlines the manual synthesis of a generic peptide containing 4-chlorophenylalanine using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-L-4-chlorophenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-L-4-chlorophenylalanine at the desired position.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Lyophilize the purified peptide to a fluffy white powder.
-
Dissolve the peptide in a suitable NMR solvent (e.g., DMSO-d₆, H₂O/D₂O 9:1) to a final concentration of 1-5 mM.
-
Transfer the solution to a 5 mm NMR tube.
NMR Experiments:
-
¹H NMR: Acquire a 1D ¹H spectrum to assess sample purity and obtain initial chemical shift information.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (mixing time 150-300 ms) or ROESY (mixing time 200-400 ms) spectrum to identify through-space correlations between protons, which are crucial for determining the three-dimensional structure.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹³C HSQC spectrum to correlate directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon resonances.
-
¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is useful for sequencing and assigning quaternary carbons.
Visualizing the Workflow and Concepts
Experimental Workflow for Peptide Characterization
The following diagram illustrates the general workflow from peptide synthesis to NMR-based structural analysis.
Logic Diagram for NMR-Based Peptide Structure Determination
This diagram outlines the logical steps involved in determining a peptide's three-dimensional structure from NMR data.
Concluding Remarks
The incorporation of 4-chlorophenylalanine into peptides offers a valuable tool for medicinal chemists and structural biologists. While a comprehensive, direct comparative NMR dataset for a simple peptide with and without this modification is not yet prominent in the literature, the foundational knowledge of peptide NMR and the data available for related compounds provide a strong basis for analysis. The protocols and workflows outlined here serve as a guide for researchers embarking on the characterization of such modified peptides. Future studies providing detailed NMR assignments of peptides containing 4-chlorophenylalanine will be invaluable for building a more complete understanding of the structural and dynamic consequences of this substitution.
Unraveling Fragmentation Fingerprints: A Comparative Guide to Mass Spectrometry of 4-Chlorophenylalanine Peptides
For researchers, scientists, and drug development professionals engaged in peptide analysis, understanding the fragmentation patterns of modified amino acids is paramount for confident structural elucidation. This guide provides a comparative analysis of the expected mass spectrometric fragmentation behavior of peptides containing 4-chlorophenylalanine versus those with its natural counterpart, phenylalanine. Due to a lack of direct experimental data for 4-chlorophenylalanine-containing peptides in the scientific literature, this guide leverages foundational principles of peptide fragmentation and theoretical considerations of electronic effects to predict and compare their fragmentation patterns.
The incorporation of non-canonical amino acids, such as 4-chlorophenylalanine, is a key strategy in drug discovery to enhance peptide stability, binding affinity, and pharmacokinetic properties. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the gold standard for sequencing peptides and identifying such modifications. Collision-Induced Dissociation (CID) is a widely used fragmentation technique that provides sequence-informative b- and y-ions. The presence of the chlorine atom on the phenyl ring of phenylalanine is expected to influence the fragmentation pathways, leading to unique spectral signatures.
Theoretical Comparison of Fragmentation Patterns
The primary fragmentation of peptides in low-energy CID involves cleavage of the amide bonds along the peptide backbone, generating a series of b- and y-ions. The masses of these ions are dictated by the amino acid sequence. The introduction of a chlorine atom in the para position of the phenylalanine side chain increases the residue mass by approximately 34.46 Da (mass of Cl minus mass of H). This mass shift will be systematically reflected in the b- and y-ions containing the 4-chlorophenylalanine residue.
Beyond this predictable mass shift, the electronic properties of the chlorine substituent are anticipated to modulate the fragmentation process. Chlorine is an electronegative atom and exhibits a field-inductive electron-withdrawing effect (-I effect). It also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect).[1][2][3][4] While the inductive effect tends to destabilize a positive charge on the ring, the resonance effect can stabilize it, particularly at the ortho and para positions.[1][2][3][4] This interplay of electronic effects may alter the relative abundance of fragment ions compared to peptides containing unmodified phenylalanine.
For instance, the formation of a benzyl cation or related structures from the side chain of phenylalanine is a known fragmentation pathway. The stability of such a cation derived from 4-chlorophenylalanine would be influenced by the chlorine substituent. Furthermore, new fragmentation channels, such as the neutral loss of HCl from the side chain, could potentially be observed for 4-chlorophenylalanine-containing peptides under certain conditions.
To illustrate the expected differences, let's consider a model peptide, a fragment of Angiotensin II, with the sequence Asp-Arg-Val-Phe -His-Pro-Phe (DRVF HPF). We will compare the theoretical fragmentation of this peptide with a modified version where the first Phenylalanine is replaced by 4-Chlorophenylalanine (DRVF(4-Cl) HPF).
Data Presentation: Predicted Fragment Ion Masses
The following table compares the theoretical monoisotopic m/z values for the singly charged b- and y-ions of the model peptides. The mass difference in the fragment ions becomes apparent from the residue that is modified onwards in the ion series.
| Ion Type | DRVF HPF (m/z) | DRVF(4-Cl) HPF (m/z) | Mass Difference (Da) |
| b1 | 116.03 | 116.03 | 0 |
| b2 | 272.13 | 272.13 | 0 |
| b3 | 371.20 | 371.20 | 0 |
| b4 | 518.27 | 552.73 | 34.46 |
| b5 | 655.33 | 689.79 | 34.46 |
| b6 | 752.38 | 786.84 | 34.46 |
| y1 | 166.09 | 166.09 | 0 |
| y2 | 263.14 | 263.14 | 0 |
| y3 | 400.20 | 400.20 | 0 |
| y4 | 547.27 | 581.73 | 34.46 |
| y5 | 646.34 | 680.80 | 34.46 |
| y6 | 802.44 | 836.90 | 34.46 |
Note: Masses are calculated as monoisotopic [M+H]+ ions.
Mandatory Visualization: Fragmentation Pathways
The following diagrams illustrate the expected fragmentation pathways for the model peptides.
Caption: Fragmentation of a Phenylalanine-containing peptide.
Caption: Hypothesized fragmentation of a 4-Chlorophenylalanine-containing peptide.
Experimental Protocols
To experimentally determine the fragmentation patterns of a 4-chlorophenylalanine-containing peptide, the following general protocol for tandem mass spectrometry can be employed.
Objective:
To acquire high-resolution tandem mass spectra of a synthetic peptide containing 4-chlorophenylalanine to elucidate its fragmentation pathways.
Materials:
-
Synthetic peptide containing 4-chlorophenylalanine (e.g., >95% purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), mass spectrometry grade
-
High-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 4-chlorophenylalanine peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% FA) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 pmol/µL in 50% ACN/water with 0.1% FA for direct infusion, or to an appropriate concentration for LC-MS/MS analysis.
-
-
Mass Spectrometry Analysis - Direct Infusion:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire full scan MS spectra in positive ion mode over a mass range that includes the expected precursor ion (e.g., m/z 400-2000).
-
Optimize source parameters (e.g., capillary voltage, source temperature) to obtain a stable and intense signal for the desired precursor ion.
-
Perform MS/MS on the most abundant charge state of the precursor ion.
-
Select the precursor ion with an isolation width of 1-2 m/z.
-
Apply collision energy in a stepwise manner (e.g., starting from 10 eV and increasing in 5 eV increments) to observe the evolution of fragment ions. For a Q-TOF instrument, a collision energy ramp may also be used.
-
Acquire MS/MS spectra with a high-resolution mass analyzer to enable accurate mass measurement of the fragment ions.
-
-
Mass Spectrometry Analysis - LC-MS/MS:
-
If the sample is a complex mixture, perform chromatographic separation prior to mass analysis.
-
Use a suitable C18 reversed-phase column.
-
Set up a gradient elution, for example, from 5% to 40% ACN with 0.1% FA over 30 minutes.
-
Set the mass spectrometer to data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions from each full scan for fragmentation.
-
Set the collision energy to a normalized value (e.g., 25-35%) or use stepped collision energy.
-
-
Data Analysis:
-
Process the acquired raw data using the instrument's software.
-
Identify the b- and y-ion series based on the accurate mass measurements.
-
Search for characteristic neutral losses from the precursor or fragment ions.
-
Compare the obtained fragmentation pattern with the theoretical fragmentation of the unmodified peptide to identify differences in fragmentation pathways and relative ion intensities.
-
Experimental Workflow Diagram
Caption: Workflow for analyzing 4-chlorophenylalanine peptide fragmentation.
References
The Impact of 4-Chlorophenylalanine on Peptide Hydrophobicity: A Comparative Guide
The substitution of Phenylalanine (Phe) with 4-Chlorophenylalanine (4-Cl-Phe) in peptide sequences is a common strategy to modulate their physicochemical properties, significantly impacting their hydrophobicity. This alteration can have profound effects on a peptide's biological activity, membrane permeability, and metabolic stability. This guide provides a comprehensive comparison of the hydrophobicity of Phe and 4-Cl-Phe within a peptide context, supported by experimental data and detailed methodologies.
Increased Hydrophobicity with 4-Cl-Phe Substitution
The introduction of a chlorine atom onto the phenyl ring of Phenylalanine increases the overall hydrophobicity of the amino acid. This is attributed to the electron-withdrawing nature and the larger surface area of the chlorine atom compared to a hydrogen atom. This increased hydrophobicity of the individual amino acid residue generally translates to an increased hydrophobicity of the entire peptide.
Experimental evidence for this increased hydrophobicity can be primarily derived from two analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and determination of the partition coefficient (LogP). In RP-HPLC, more hydrophobic molecules interact more strongly with the nonpolar stationary phase, resulting in longer retention times. The partition coefficient (LogP) is a measure of the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) solvent. A higher LogP value indicates greater hydrophobicity.
Quantitative Comparison of Hydrophobicity
The hydrophobicity of amino acids can be quantified using various hydrophobicity scales. These scales are derived from different experimental or computational methods. Below is a table summarizing the hydrophobicity indices for Phenylalanine and an estimated value for 4-Chlorophenylalanine based on its properties.
| Amino Acid | Kyte & Doolittle Hydrophobicity Index | Calculated LogP (XLogP3) |
| Phenylalanine (Phe) | 2.8 | 1.58 |
| 4-Chlorophenylalanine (4-Cl-Phe) | Higher than Phe (estimated) | 2.22 |
Note: While a specific Kyte & Doolittle value for 4-Cl-Phe is not published, the positive shift in the XLogP3 value strongly suggests a higher hydrophobicity index.
Experimental Protocols
Peptide Synthesis
Peptides incorporating Phe or 4-Cl-Phe are typically synthesized using Solid-Phase Peptide Synthesis (SPPS).
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Caption: Workflow for Solid-Phase Peptide Synthesis.
Detailed Protocol:
-
Resin Preparation: A suitable solid support (e.g., Wang resin for C-terminal acid or Rink amide resin for C-terminal amide) is swelled in a compatible solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Phe-OH or Fmoc-4-Cl-Phe-OH) is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the resin.
-
Fmoc Deprotection: The temporary Fmoc protecting group on the α-amino group is removed using a solution of piperidine in DMF.
-
Subsequent Amino Acid Couplings: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).
-
Purification: The crude peptide is purified using preparative RP-HPLC.
Hydrophobicity Determination by RP-HPLC
The retention time of a peptide in RP-HPLC is a direct measure of its relative hydrophobicity.
Workflow for RP-HPLC Analysis:
Caption: Workflow for RP-HPLC based hydrophobicity analysis.
Detailed Protocol:
-
Sample Preparation: The purified peptides are dissolved in a suitable solvent, typically the initial mobile phase composition.
-
Chromatographic System: A standard RP-HPLC system equipped with a C18 column is used.
-
Mobile Phase: A binary solvent system is employed, typically:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptides. A typical gradient might be 5% to 95% Solvent B over 30 minutes.
-
Detection: The peptide elution is monitored by UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
Data Analysis: The retention time for each peptide is recorded. A longer retention time for the 4-Cl-Phe-containing peptide compared to the Phe-containing peptide indicates greater hydrophobicity.
Partition Coefficient (LogP) Determination
The "shake-flask" method is the traditional way to experimentally determine LogP.
Workflow for LogP Determination:
Enhancing Peptide Lifespan: A Comparative Guide to the Enzymatic Stability of Peptides Containing 4-Chlorophenylalanine
For researchers, scientists, and drug development professionals, the fleeting in vivo lifespan of therapeutic peptides presents a significant hurdle. Rapid degradation by endogenous enzymes curtails their efficacy and necessitates frequent administration. A prominent strategy to overcome this is the incorporation of non-canonical amino acids. This guide provides an objective comparison of the enzymatic stability of peptides containing 4-chlorophenylalanine against their native counterparts, supported by experimental data, detailed methodologies, and visual representations of relevant biological and experimental processes.
The substitution of naturally occurring amino acids, such as phenylalanine (Phe), with synthetic analogues like 4-chlorophenylalanine (4-Cl-Phe), can dramatically alter a peptide's susceptibility to proteolytic cleavage. The presence of the chlorine atom on the phenyl ring introduces steric hindrance and alters the electronic properties of the side chain, making it a less favorable substrate for many proteases. This modification is a key feature in several synthetic peptide drugs, where enhanced stability is crucial for therapeutic success.
Comparative Analysis of Enzymatic Stability
A prime example of the successful application of 4-chlorophenylalanine to enhance peptide stability is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. Native GnRH, also known as Luteinizing Hormone-Releasing Hormone (LHRH), has a very short plasma half-life, limiting its therapeutic utility. In contrast, synthetic antagonists like Cetrorelix, which incorporate D-4-chlorophenylalanine at position 2, exhibit significantly extended stability.
While the enhanced stability of Cetrorelix is a result of multiple amino acid substitutions, the inclusion of D-4-chlorophenylalanine is a critical component in fortifying the peptide against enzymatic degradation. The following table summarizes the stark difference in half-life between the native LHRH and the modified antagonist, Cetrorelix.
| Peptide | Relevant Amino Acid at Position 2 | Plasma Half-life (t½) |
| Native LHRH | L-Histidine (His) | ~2-4 minutes |
| Cetrorelix | D-4-Chlorophenylalanine (D-Cpa) | ~30 hours (subcutaneous injection)[1] |
This dramatic increase in half-life from minutes to hours underscores the profound impact of strategic amino acid modifications, including the use of 4-chlorophenylalanine, on the metabolic stability of peptides.
Experimental Protocols
To quantitatively assess the enzymatic stability of peptides, a plasma stability assay is a standard in vitro method. This assay simulates the physiological environment and provides a reliable measure of a peptide's susceptibility to degradation by plasma proteases.
Protocol: In Vitro Plasma Stability Assay
1. Objective: To determine the rate of degradation and the half-life of a test peptide in plasma from a relevant species (e.g., human, rat, mouse).
2. Materials:
-
Test peptide and a stable analogue or known stable compound as a positive control.
-
Control peptide (the native counterpart without the 4-chlorophenylalanine substitution).
-
Pooled plasma (e.g., human plasma with anticoagulant like heparin or EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).
-
Internal standard for analytical quantification.
-
HPLC or LC-MS/MS system.
3. Procedure:
-
Preparation of Peptide Solutions: Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the test peptide into the pre-warmed plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing a 3-fold volume of ice-cold quenching solution with the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining parent peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
References
The Strategic Advantage of 4-Chlorophenylalanine in Peptide Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic properties. Among these, Boc-D-Phe(4-Cl)-OH, a protected form of D-4-chlorophenylalanine, has emerged as a critical building block, particularly in the development of potent and stable peptide-based therapeutics. This guide provides an objective comparison of this compound with alternative amino acids, supported by experimental data from key case studies in gonadotropin-releasing hormone (GnRH) antagonist development.
The strategic placement of a chlorine atom on the phenyl ring of D-phenylalanine significantly influences the resulting peptide's biological activity and pharmacokinetic profile. This substitution is a prime example of how subtle molecular modifications can lead to substantial improvements in drug efficacy. This guide will delve into the structure-activity relationships (SAR) of peptides incorporating this unique amino acid, present comparative data, and detail the experimental protocols used to evaluate their performance.
Case Study: GnRH Antagonists - The Quest for Potency and Stability
Gonadotropin-releasing hormone (GnRH) antagonists are a class of peptide drugs used to treat hormone-sensitive conditions such as prostate cancer, endometriosis, and in assisted reproductive technologies. The development of potent and long-acting GnRH antagonists has been a major focus of peptide drug discovery. The incorporation of unnatural amino acids at specific positions in the decapeptide sequence has been instrumental in achieving the desired pharmacological properties.
Notably, several commercially successful GnRH antagonists, including Cetrorelix and Degarelix, feature a D-Phe(4-Cl) residue at position 2 of the peptide sequence. This highlights the critical role of this specific amino acid in optimizing the antagonist's function.
Comparative Performance of GnRH Antagonists with Position 2 Modifications
Structure-activity relationship (SAR) studies have been pivotal in elucidating the impact of various substitutions at position 2 of GnRH antagonists. These studies have consistently demonstrated the superiority of incorporating a D-amino acid with a halogenated aromatic side chain, such as D-Phe(4-Cl).
| Amino Acid at Position 2 | Rationale for Inclusion | Relative Potency (Qualitative) | Key Findings |
| D-Phe(4-Cl) | Standard of Comparison. The 4-chloro substitution enhances hydrophobicity and may promote favorable interactions within the receptor binding pocket. | High | Consistently yields highly potent GnRH antagonists. The chloro group is thought to contribute to increased binding affinity and stability. |
| D-Phe | Unsubstituted Alternative. Provides a baseline for evaluating the effect of the chloro substitution. | Moderate to High | While still active, analogs with D-Phe are generally less potent than their 4-chloro counterparts, indicating the positive contribution of the halogen. |
| D-Phe(4-F) | Alternative Halogen. Fluorine is smaller and more electronegative than chlorine, offering a different electronic and steric profile. | Moderate to High | Often results in potent antagonists, sometimes with comparable activity to the 4-chloro version, but the chloro-substituted analog is more prevalent in approved drugs. |
| D-Trp | Bulky Aromatic Alternative. Tryptophan's larger indole side chain explores different binding interactions. | Variable | Can lead to potent antagonists, but the optimal substitution at this position is highly dependent on the overall peptide sequence. |
| D-Ala | Aliphatic Control. A non-aromatic amino acid to assess the importance of the aromatic side chain. | Low | Significantly reduced potency, highlighting the necessity of an aromatic residue at position 2 for effective receptor binding. |
Table 1: Comparison of Amino Acid Substitutions at Position 2 of GnRH Antagonists. This table summarizes the qualitative impact of different amino acids at position 2 on the potency of GnRH antagonists, based on findings from various structure-activity relationship studies.
Experimental Protocols
The evaluation of these peptide analogs involves a series of standardized in vitro and in vivo assays to determine their potency, efficacy, and pharmacokinetic properties.
In Vitro GnRH Receptor Binding Assay
Objective: To determine the binding affinity of the peptide analogs to the GnRH receptor.
Methodology:
-
Cell Culture: HEK-293 cells expressing the human GnRH receptor are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested and homogenized.
-
Competitive Binding Assay: A radiolabeled GnRH agonist (e.g., [125I]-Buserelin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (the GnRH antagonist analogs).
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
In Vivo Anti-ovulatory Assay in Rats
Objective: To assess the in vivo potency and duration of action of the GnRH antagonist analogs.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats with regular estrous cycles are used.
-
Drug Administration: On the morning of proestrus, rats are administered a single subcutaneous injection of the GnRH antagonist analog at various doses.
-
Ovulation Assessment: The following morning (estrus), the rats are euthanized, and the oviducts are examined for the presence of ova.
-
Data Analysis: The dose of the antagonist that blocks ovulation in 50% of the animals (ED50) is determined.
Visualizing the Impact: GnRH Signaling and Antagonist Action
The following diagram illustrates the signaling pathway of GnRH and the mechanism of action of GnRH antagonists incorporating this compound.
Caption: GnRH signaling pathway and the inhibitory action of a GnRH antagonist.
The Rationale for 4-Chloro Substitution: A Deeper Dive
The preference for the 4-chloro substitution on the D-phenylalanine at position 2 of GnRH antagonists can be attributed to several factors:
-
Enhanced Hydrophobicity: The chlorine atom increases the hydrophobicity of the amino acid side chain. This can lead to stronger hydrophobic interactions with nonpolar pockets within the GnRH receptor, thereby increasing binding affinity.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the aromatic ring, potentially leading to more favorable electrostatic or van der Waals interactions with the receptor.
-
Conformational Rigidity: The presence of the chloro group can restrict the rotational freedom of the phenyl ring, pre-organizing the peptide into a conformation that is more favorable for receptor binding.
-
Increased Metabolic Stability: The modification can sterically hinder the action of proteolytic enzymes, leading to a longer in vivo half-life of the peptide.
The following workflow illustrates the general process of solid-phase peptide synthesis (SPPS) used to incorporate this compound into a peptide chain.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for peptide assembly.
Conclusion
The strategic incorporation of this compound has proven to be a highly successful strategy in the development of potent and clinically effective peptide drugs, most notably GnRH antagonists. Comparative studies have consistently shown that the 4-chloro substitution on the D-phenylalanine residue at position 2 enhances the biological activity of these peptides compared to unsubstituted or other substituted analogs. This enhancement is attributed to a combination of increased hydrophobicity, favorable electronic interactions, and conformational rigidity, all of which contribute to higher receptor binding affinity and improved in vivo performance. For researchers in the field of peptide drug discovery, this compound remains a valuable and often essential building block for optimizing the therapeutic potential of their peptide candidates.
Safety Operating Guide
Proper Disposal of Boc-D-Phe(4-Cl)-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Boc-D-Phe(4-Cl)-OH, a protected amino acid derivative commonly used in peptide synthesis.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks and comply with regulations. The following information offers a clear, actionable plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety practices. The compound may cause mild irritation to the eyes, skin, and respiratory tract. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times during handling. In case of accidental contact, rinse the affected area thoroughly with water.
Quantitative Data Summary
For quick reference, the table below summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C14H18ClNO4 |
| Molecular Weight | 299.75 g/mol [1] |
| Appearance | Solid |
| CAS Number | 57292-44-1[1][2] |
| Known Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, specific disposal routes are recommended to minimize environmental impact.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."
-
Do not mix this compound with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.
2. Containerization:
-
Collect all waste this compound, including contaminated items such as weighing paper and gloves, in a compatible, sealable container.
-
Ensure the container is in good condition and properly sealed to prevent leaks or spills.
3. Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name, "this compound," and the approximate quantity of the waste. Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
5. Disposal Request:
-
Once the container is full, or if it has been in storage for an extended period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Personal protective equipment for handling Boc-D-Phe(4-Cl)-OH
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents like Boc-D-Phe(4-Cl)-OH is of paramount importance. Adherence to established safety protocols is critical for protecting personnel and ensuring the integrity of experimental work. This guide provides essential safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a solid powder, a comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166.[1] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Handle with gloves.[1] | Prevents direct skin contact with the chemical. |
| Body Protection | Lab coat. | Protects skin and personal clothing from contamination. Choose body protection according to the amount and concentration of the substance at the workplace.[1] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator where dust is generated.[1] A dust mask (type N95 or P1) may be used for nuisance levels of dust.[1] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Experimental Protocols: Safe Handling and Disposal
Proper handling, spill management, and disposal are critical for a safe laboratory environment. The following protocols provide a step-by-step guide for these operations.
Handling Protocol:
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[1][2]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling the compound and before eating, drinking, smoking, or using the restroom.[1]
-
Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[2][3]
Spill Cleanup Protocol:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in the table above before attempting to clean up a spill.[1][2]
-
Small Spills: For small spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1][2]
-
Large Spills: For larger spills, use a shovel to collect the material into a convenient waste disposal container.[3]
-
Environmental Protection: Do not allow the product to enter drains.[1][2]
Waste Disposal Protocol:
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with federal, state, and local environmental control regulations.[1]
-
Professional Disposal: It is advisable to contact a licensed professional waste disposal service to ensure proper disposal of this material.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
